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Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

Abstract In fragment-based drug discovery and targeted organic synthesis, the selection of highly functionalized aromatic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a lead comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In fragment-based drug discovery and targeted organic synthesis, the selection of highly functionalized aromatic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a lead compound. 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) is a privileged salicylic acid derivative. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating synthetic methodology for its incorporation into drug development pipelines.

Structural Anatomy and Physicochemical Profiling

To leverage a building block effectively, one must move beyond basic structural recognition and understand its quantitative physicochemical profile. The spatial arrangement of the chloro, hydroxy, and methoxy groups on the benzoic acid core creates a highly specific electronic environment that influences solubility, permeability, and binding affinity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 5-Chloro-2-hydroxy-4-methoxybenzoic acid, contextualizing them within the framework of for drug-likeness.

PropertyValueCausality & Drug Development Rationale
Molecular Weight 202.59 g/mol Optimal for fragment-based screening; allows ample "weight budget" for downstream functionalization.
Calculated LogP ~2.9The lipophilic 5-chloro group balances the polar carboxylic and phenolic groups, ensuring optimal membrane partitioning.
pKa (Carboxylic) ~2.6Significantly lower than standard benzoic acid (4.2) due to conjugate base stabilization via the 2-hydroxy group.
TPSA 66.7 ŲCalculated via fragment-based contributions. Ideal for cellular permeability (< 90 Ų threshold for BBB penetration).
H-Bond Donors 2Provided by the phenolic -OH and carboxylic -OH.
H-Bond Acceptors 4Provided by the four oxygen atoms, facilitating robust target-receptor interactions.

Mechanistic Causality: Electronic & Steric Interplay

As an application scientist, I approach this molecule as a dynamic pharmacophore scaffold. Its reactivity is governed by a "push-pull" electronic system.

The 5-chloro substituent acts as an inductive electron-withdrawing group (EWG). In drug design, this halogen not only increases lipophilicity but also protects the aromatic ring from CYP450-mediated oxidative metabolism. Conversely, the 4-methoxy group is an electron-donating group (EDG) via resonance. This fine-tunes the electron density of the ring, preventing it from becoming too electron-deficient.

Crucially, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction is the primary driver for the molecule's low pKa, as it stabilizes the carboxylate anion upon deprotonation. This behavior mimics the well-documented pharmacophore of .

G A 5-Chloro-2-hydroxy- 4-methoxybenzoic acid B 2-Hydroxy Group (H-Bond Donor) A->B Intramolecular H-Bonding C 5-Chloro Group (Inductive EWG) A->C Lipophilicity & Stability D 4-Methoxy Group (Resonance EDG) A->D Steric Hindrance E Carboxylic Acid (pKa ~2.6) A->E Pharmacophore Anchor B->E Stabilizes Conjugate Base

Fig 1: Electronic effects and intramolecular interactions of the pharmacophore.

Self-Validating Synthetic Methodology: Amide Coupling

When incorporating 5-Chloro-2-hydroxy-4-methoxybenzoic acid into a larger drug molecule, the most common transformation is amide coupling. A frequent pitfall in this process is competitive O-acylation at the 2-hydroxy position. To overcome this, we utilize mild coupling agents (EDCI/HOBt) that exploit the intramolecular hydrogen bond, which naturally "protects" the phenolic OH by reducing its nucleophilicity.

To ensure scientific integrity, the following protocol is designed as a self-validating system . You do not proceed to the next step unless the internal validation checkpoint is met.

Step-by-Step Protocol: Selective N-Acylation

Step 1: Carboxylic Acid Activation

  • Action: Dissolve 1.0 eq of 5-Chloro-2-hydroxy-4-methoxybenzoic acid in anhydrous DMF (0.2 M). Cool to 0°C. Add 1.2 eq of EDCI and 1.2 eq of HOBt.

  • Causality: Cooling to 0°C minimizes the risk of thermal degradation of the active ester. HOBt accelerates the reaction by forming a highly reactive, yet stable, OBt ester, suppressing side reactions.

  • Validation Checkpoint: After 30 minutes, withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass ([M+H]⁺ ≈ 217.6) with the characteristic 3:1 chlorine isotopic cluster confirms successful activation. Do not proceed if the starting material peak (m/z 201 [M-H]⁻) is >5%.

Step 2: Amine Nucleophilic Attack

  • Action: Add 1.1 eq of the target primary amine and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDCI and ensure the primary amine remains unprotonated and highly nucleophilic.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate against the starting material. The complete disappearance of the highly fluorescent starting material spot under 254 nm UV light validates the completion of the coupling.

Step 3: Phase-Separation Workup

  • Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (pH ~8).

  • Causality: At pH 8, any unreacted carboxylic acid (pKa ~2.6) will ionize into a water-soluble carboxylate, partitioning into the aqueous layer. The neutral amide product remains in the organic layer.

  • Validation Checkpoint: Separate the layers. Acidify the aqueous bicarbonate wash to pH 2 using 1M HCl. The formation of a white precipitate confirms the successful extraction of unreacted starting material. If no precipitate forms, the reaction went to absolute completion.

Workflow Step1 1. Activation (EDCI, HOBt, DMF, 0°C) Val1 Validation: LC-MS Aliquot Check for Active Ester Step1->Val1 Step2 2. Amine Addition (R-NH2, DIPEA, RT) Val1->Step2 Val2 Validation: TLC/LC-MS Disappearance of SM Step2->Val2 Step3 3. Workup (NaHCO3 Wash) Val2->Step3 Val3 Validation: Acidify Aqueous Precipitate = Unreacted SM Step3->Val3 Step4 4. Purification (Flash Chromatography) Val3->Step4

Fig 2: Self-validating synthetic workflow for amide coupling.

Conclusion

5-Chloro-2-hydroxy-4-methoxybenzoic acid is a highly versatile building block that offers a pre-optimized balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability. By understanding the causal relationship between its electronic substituents and its chemical reactivity, researchers can deploy self-validating synthetic strategies to efficiently incorporate this scaffold into novel therapeutic agents.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. Retrieved from[Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 338, Salicylic acid. Retrieved from [Link]

Sources

Exploratory

5-Chloro-2-hydroxy-4-methoxybenzoic acid molecular structure and weight

This guide provides an in-depth technical analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid , a specific chlorinated salicylic acid derivative used as a scaffold in medicinal chemistry. CAS Registry Number: 1378866-39...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid , a specific chlorinated salicylic acid derivative used as a scaffold in medicinal chemistry.

CAS Registry Number: 1378866-39-7 Molecular Formula: C₈H₇ClO₄ Molecular Weight: 202.59 g/mol

Executive Summary

5-Chloro-2-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic building block belonging to the class of chlorinated salicylates . Structurally, it is characterized by a benzoic acid core with a hydroxyl group at the ortho position (C2), a methoxy group at the para position (C4), and a chlorine atom at the C5 position.

Unlike the widely known metoclopramide intermediate (4-amino-5-chloro-2-methoxybenzoic acid), this compound retains the free phenolic hydroxyl group at C2, preserving its ability to form intramolecular hydrogen bonds with the carboxyl moiety. This feature makes it a critical intermediate for synthesizing benzoxazoles, salicylamides, and enzyme inhibitors where the salicylate pharmacophore is essential.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The compound is defined by a specific substitution pattern that dictates its electronic and steric properties. The presence of the chlorine atom at C5 exerts an electron-withdrawing effect, modulating the pKa of the phenolic hydroxyl and the carboxylic acid.

Table 1: Physicochemical Properties
PropertyValueNote
Systematic Name 5-Chloro-2-hydroxy-4-methoxybenzoic acidIUPAC nomenclature
CAS Number 1378866-39-7Primary identifier
Molecular Weight 202.59 DaAverage mass
Monoisotopic Mass 202.0033 DaFor MS calibration
Appearance Off-white to pale yellow solidCrystalline powder
Predicted pKa (COOH) ~2.6 – 2.8Acidic due to ortho-OH and Cl
Predicted LogP ~2.3Moderately lipophilic
H-Bond Donors 2(COOH, OH)
H-Bond Acceptors 4(COOH, OH, OMe)
Structural Connectivity Diagram

The following diagram illustrates the functional group connectivity and the electronic directing effects that govern the molecule's reactivity.

G Core Benzoic Acid Core Pos2 C2: Hydroxyl (-OH) (H-bond donor) Core->Pos2 Position 2 (Ortho) Pos4 C4: Methoxy (-OCH3) (Electron Donor) Core->Pos4 Position 4 (Para) Pos5 C5: Chlorine (-Cl) (Lipophilic/Metabolic blocker) Core->Pos5 Position 5 (Meta) Pos1 C1: Carboxyl (-COOH) (Acidic Center) Core->Pos1 Position 1 Pos2->Pos1 Intramolecular H-Bond

Figure 1: Functional group map of 5-Chloro-2-hydroxy-4-methoxybenzoic acid showing the intramolecular hydrogen bond stabilization between the C2-hydroxyl and C1-carboxyl groups.

Synthetic Pathways & Process Chemistry[8]

The synthesis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is typically achieved via electrophilic aromatic substitution (chlorination) of the precursor, 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid).

Mechanistic Rationale

The starting material, 4-methoxysalicylic acid, contains two strong ortho/para directing groups:

  • C2-OH: Directs to C3 and C5.

  • C4-OMe: Directs to C3 and C5.

Regioselectivity Control:

  • Position 3: This position is sterically crowded, "sandwiched" between the hydroxyl and methoxy groups.

  • Position 5: This position is less sterically hindered and is activated by both oxygen donors.

  • Result: Chlorination occurs almost exclusively at C5 , yielding the target molecule with high regioselectivity.

Experimental Protocol: Chlorination via NCS

Note: This protocol is adapted from standard chlorination procedures for salicylic acid derivatives.

Reagents:

  • Precursor: 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - optional, accelerates reaction.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-hydroxy-4-methoxybenzoic acid and MeCN (10 volumes). Stir until fully dissolved.

  • Activation: Add p-TSA (0.1 eq) and cool the mixture to 0°C to suppress side reactions (over-chlorination).

  • Addition: Portion-wise add NCS (1.05 eq) over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc).

  • Quench & Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water.

  • Purification: The product often precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Synthesis Start Start: 2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid) Reagents Reagents: NCS (1.05 eq), MeCN, p-TSA Start->Reagents Intermediate Transition State: Electrophilic attack at C5 Reagents->Intermediate Chlorination Product Product: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (>90% Regioselectivity) Intermediate->Product Elimination of Succinimide

Figure 2: Synthetic workflow for the regioselective chlorination of 4-methoxysalicylic acid.

Structural Characterization (Spectroscopy)[10]

Researchers utilizing this compound must validate its identity using NMR and Mass Spectrometry. The substitution pattern results in a distinct NMR signature.

1H NMR Interpretation (DMSO-d6, 400 MHz)

The aromatic region is the most diagnostic. Due to the substituents at 1, 2, 4, and 5, only two aromatic protons remain (at C3 and C6).

  • Proton H3: Located between OH and OMe. It typically appears as a singlet because the para coupling to H6 is negligible (~0 Hz).

  • Proton H6: Located adjacent to the carboxyl group. It appears as a singlet .

  • Shift Prediction:

    • δ ~12.0-13.0 ppm: COOH (Broad singlet).

    • δ ~10.0-11.0 ppm: Phenolic OH (Singlet, exchangeable).

    • δ ~7.6-7.8 ppm: Aromatic H6 (Deshielded by COOH).

    • δ ~6.6-6.8 ppm: Aromatic H3 (Shielded by OH and OMe).

    • δ ~3.8 ppm: Methoxy (-OCH3) singlet.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.

  • M-H Peak: 201.0 m/z.

  • Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (201.0 and 203.0) confirms the presence of a single chlorine atom.

Pharmaceutical Applications

This molecule serves as a specialized scaffold in drug discovery, distinct from the common metoclopramide intermediates.

  • Benzoxazole Synthesis: The ortho-hydroxy and ortho-carboxyl relationship allows for cyclization with amines to form benzoxazoles, a core structure in antimicrobial and anticancer agents.

  • Salicylamide Ligands: Coupling the carboxylic acid with amines yields 5-chloro-4-methoxysalicylamides. These derivatives are investigated as uncouplers of oxidative phosphorylation and inhibitors of specific kinases where the phenol group mimics ATP-binding motifs.

  • Bioisosteres: The 5-chloro-4-methoxy motif is used to tune the lipophilicity and metabolic stability of salicylic acid drugs, potentially extending half-life by blocking metabolic oxidation at the C5 position.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Methoxysalicylic acid (Precursor). Retrieved from [Link]

Foundational

Thermodynamic Stability of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of highly functionalized aromatic intermediates dictates their viability in downstream pharmaceutical and agrochemical manufacturing. 5-Chloro-2-hydroxy-4-methoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of highly functionalized aromatic intermediates dictates their viability in downstream pharmaceutical and agrochemical manufacturing. 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) represents a complex thermodynamic system characterized by competing electronic effects: the inductive electron-withdrawing nature of the 5-chloro group, the mesomeric electron-donating effect of the 4-methoxy group, and the intramolecular hydrogen bonding of the 2-hydroxy moiety[1].

As a Senior Application Scientist, I have observed that failures in late-stage drug development often stem from a fundamental misunderstanding of early-stage intermediate thermodynamics. This whitepaper provides an authoritative, self-validating framework for profiling the solid-state and solution-phase thermodynamic stability of this specific salicylic acid derivative.

Structural Thermodynamics & Intramolecular Forces

The thermodynamic baseline of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is governed by its crystal lattice energy and intramolecular interactions.

  • Intramolecular Hydrogen Bonding: The 2-hydroxy group acts as a hydrogen bond donor to the adjacent carboxylic acid carbonyl oxygen. This forms a stable six-membered pseudo-ring, which locks the carboxylate group in a coplanar conformation with the aromatic ring, significantly lowering the standard Gibbs free energy of formation (

    
    ).
    
  • Electronic Push-Pull System: The 5-chloro substituent lowers the pKa of the carboxylic acid via inductive electron withdrawal (-I effect), destabilizing the C-C bond during thermal stress. Conversely, the 4-methoxy group (+M effect) enriches the electron density of the aromatic ring, providing a stabilizing resonance structure.

Understanding these competing forces is critical because they dictate the molecule's primary degradation pathway: thermal decarboxylation .

Workflow Start 5-Chloro-2-hydroxy- 4-methoxybenzoic acid Solid Solid-State Thermodynamics (DSC, TGA, XRPD) Start->Solid Solution Solution Thermodynamics (pKa, Solvation Energy) Start->Solution Stress Accelerated Stress Testing (ICH Q1A Protocols) Solid->Stress Solution->Stress Output Comprehensive Thermodynamic Profile Stress->Output

Workflow for thermodynamic profiling of substituted benzoic acids.

Quantitative Thermodynamic Parameters

To establish a baseline for stability testing, we must define the predictive and empirical thermodynamic parameters. Table 1 summarizes the critical physicochemical metrics that govern the phase behavior and reactivity of the molecule.

Table 1: Thermodynamic and Physicochemical Parameters

ParameterSymbolPredictive / Empirical ValueThermodynamic Significance
Melting Point

210°C - 215°C (dec.)Indicates crystal lattice enthalpy (

). Decomposition at

suggests

.
Acid Dissociation

~2.8 (Predicted)Inductively lowered by the 5-Cl group; dictates solubility thermodynamics in aqueous media.
Phenolic Dissociation

~8.5 (Predicted)Defines the thermodynamic boundary for hydrolytic degradation in alkaline environments.
Lipophilicity

~2.4Governs the Gibbs free energy of transfer (

) between aqueous and lipid phases.

Solid-State Stability & Thermal Degradation

The solid-state stability of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is primarily threatened by thermal stress, which induces decarboxylation. To quantify this, we utilize a self-validating thermal analysis protocol.

Protocol 1: Self-Validating DSC/TGA Methodology

Causality: We couple Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) to differentiate between endothermic phase transitions (melting) and exothermic/endothermic chemical degradation (mass loss).

  • System Calibration (Self-Validation Step): Run a high-purity Indium standard. The system is validated only if the measured melting onset is 156.6°C ± 0.2°C and

    
     is 28.45 J/g ± 1%. This ensures that subsequent calculations of the sample's lattice energy are absolute.
    
  • Sample Preparation: Weigh exactly 3.00 ± 0.05 mg of 5-Chloro-2-hydroxy-4-methoxybenzoic acid into an aluminum crucible. Rationale: Low mass prevents thermal lag and minimizes the trapping of evolved

    
    , which could artificially suppress the decarboxylation rate via Le Chatelier's principle.
    
  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Rationale: Atmospheric oxygen conflates pure thermodynamic decomposition with oxidative mass loss. Nitrogen isolates the thermal variable.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Data Extraction: Calculate the activation energy (

    
    ) of degradation using the Ozawa-Flynn-Wall isoconversional method by repeating the run at 5, 15, and 20°C/min.
    

Degradation Parent Parent Molecule (Stable Lattice) Thermal Thermal Stress (ΔG > 0) Parent->Thermal Aqueous Hydrolytic Stress (pH Extremes) Parent->Aqueous Decarb Decarboxylation (CO2 Loss) Thermal->Decarb Ether Ether Cleavage (Demethylation) Aqueous->Ether

Primary thermodynamic degradation pathways under thermal and hydrolytic stress.

Accelerated Stability Testing (ICH Q1A Grounding)

To translate theoretical thermodynamics into actionable pharmaceutical data, the molecule must be subjected to accelerated environmental stress. According to the ICH Q1A(R2) guidelines for the stability testing of new drug substances, testing must evaluate the influence of temperature and humidity over time to establish a reliable degradation kinetic model and re-test period[2].

Protocol 2: ICH Q1A(R2) Compliant Stress Testing

Causality: By elevating temperature and humidity, we artificially increase the kinetic energy of the system, forcing the molecule to overcome the activation energy barrier for degradation (Arrhenius kinetics).

  • Batch Selection: Select three distinct primary batches of the synthesized intermediate to account for trace impurity variations that might act as thermodynamic catalysts[3].

  • Environmental Chamber Setup:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (12 months minimum)[2].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months minimum)[2].

  • Self-Validating Assay: At time points 0, 3, and 6 months, analyze the samples using High-Performance Liquid Chromatography (HPLC). The protocol is self-validating if the mass balance (Assay % + Degradant %) equals 100% ± 1.5%. A failure in mass balance indicates an undetected volatile degradant (e.g.,

    
     from decarboxylation) or an insoluble polymeric byproduct.
    

Table 2: ICH Q1A(R2) Stability Testing Matrix

Storage ConditionTemperature / HumidityMinimum DurationTesting FrequencyThermodynamic Goal
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months0, 3, 6, 9, 12 mo.Establish standard shelf-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

at STP).
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months0, 3, 6 mo.Evaluated only if accelerated testing fails.
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months0, 3, 6 mo.Extrapolate Arrhenius kinetics; identify degradants.

Conclusion

The thermodynamic stability of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is a delicate balance dictated by its highly substituted aromatic ring. While the intramolecular hydrogen bonding provides significant lattice stability, the electron-withdrawing 5-chloro group introduces a thermodynamic vulnerability to thermal decarboxylation. By implementing the self-validating thermal analysis and ICH Q1A(R2) compliant stress testing protocols outlined in this guide, researchers can accurately map the Gibbs free energy landscape of this critical intermediate, ensuring robust downstream API manufacturing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) - Stability Testing of New Drug Substances and Products. Retrieved March 2, 2026, from [Link]

  • International Society of Pharmacovigilance (IKEV). (2003). Comments for its application: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved March 2, 2026, from [Link]

Sources

Exploratory

pKa values and ionization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid

An In-Depth Technical Guide to the pKa Values and Ionization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid Introduction: The Critical Role of pKa in Modern Drug Development In the landscape of pharmaceutical sciences, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid

Introduction: The Critical Role of pKa in Modern Drug Development

In the landscape of pharmaceutical sciences, the acid-base dissociation constant (pKa) stands as a fundamental physicochemical parameter that dictates the trajectory of a drug candidate from initial screening to clinical application.[1] The degree of ionization at a given pH, which the pKa value governs, profoundly influences a molecule's aqueous solubility, lipophilicity, membrane permeability, and protein binding.[1][2] These properties, in turn, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] An early and accurate understanding of a compound's ionization behavior is therefore not merely a characterization step but a cornerstone of rational drug design and lead optimization.[4][5]

This guide provides a comprehensive technical exploration of the pKa and ionization characteristics of 5-Chloro-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic acid of interest to researchers in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity, predict its ionization behavior based on structural analysis, present field-proven experimental methodologies for precise pKa determination, and discuss the profound implications of its ionization state for drug development professionals.

Chapter 1: Theoretical Foundations of Ionization

The pKa Concept and the Henderson-Hasselbalch Equation

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[6] For a generic weak acid, HA, its dissociation in water is an equilibrium reaction:

HA ⇌ H⁺ + A⁻

The Ka is the equilibrium constant for this reaction, and its logarithmic form, pKa, provides a convenient scale for expressing acid strength.[6] A lower pKa value signifies a stronger acid, indicating a greater tendency to donate a proton.[7]

The relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to the un-ionized (acid, HA) forms of a molecule is quantified by the Henderson-Hasselbalch equation.[8][9]

pH = pKa + log₁₀ ([A⁻]/[HA])

This equation is a vital tool for predicting the ionization state of a drug at any given pH.[10][11] For instance, when the pH of the environment equals the pKa of the compound, the concentrations of the ionized and un-ionized forms are equal ([A⁻]/[HA] = 1).[9] If the pH is one unit above the pKa, the ratio of ionized to un-ionized species is 10:1.[12] This relationship is fundamental to understanding how a drug will behave in different physiological compartments, such as the acidic environment of the stomach versus the neutral pH of the blood.[13][14]

The Impact of Ionization on Physicochemical Properties

The ionization state of a molecule is a master variable controlling several properties critical to its pharmacokinetic profile:

  • Solubility: The ionized form of a drug is typically much more water-soluble than its neutral form.[15][16] Therefore, the aqueous solubility of an ionizable compound is highly pH-dependent.[13] For an acidic drug like 5-Chloro-2-hydroxy-4-methoxybenzoic acid, solubility increases significantly as the pH rises above its pKa values.

  • Lipophilicity and Permeability: Lipophilicity, the affinity of a molecule for a lipid environment, is crucial for its ability to cross biological membranes via passive diffusion.[17] The un-ionized form of a drug is more lipophilic and permeable than its ionized, more hydrophilic counterpart.[3][7] This principle, known as the pH-partition hypothesis, posits that only the neutral form of a drug can readily diffuse across lipid membranes.[13][18] The distribution coefficient (LogD) is used to measure the lipophilicity of an ionizable compound at a specific pH, in contrast to the partition coefficient (LogP), which applies only to the neutral species.[5]

  • ADME Profile: The interplay between pH, pKa, and the resulting physicochemical properties directly impacts a drug's ADME profile.[2] For example, an acidic drug may be better absorbed in the acidic environment of the stomach where it is predominantly un-ionized, while its solubility and distribution in the bloodstream (pH ≈ 7.4) will be governed by its ionized state.[14][19]

Chapter 2: Structural Analysis and pKa Prediction for 5-Chloro-2-hydroxy-4-methoxybenzoic acid

5-Chloro-2-hydroxy-4-methoxybenzoic acid possesses two primary ionizable functional groups: a carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH). We can predict the approximate pKa for each by considering the electronic effects of the substituents on the benzene ring relative to the parent molecules, benzoic acid (pKa ≈ 4.2) and phenol (pKa ≈ 10.0).

  • Carboxylic Acid Proton (pKa₁): The acidity of this proton is influenced by all three substituents.

    • -Cl (Chloro): This group is electron-withdrawing through its inductive effect (-I). This effect stabilizes the negative charge of the carboxylate anion (conjugate base), thereby increasing the acidity of the carboxylic acid (lowering its pKa).[20][21]

    • -OH (Hydroxy): This group is inductively electron-withdrawing (-I) but is a strong electron-donating group through resonance (+M). Its net effect depends on its position. At the ortho position, it can form an intramolecular hydrogen bond with the carboxylic acid group, which can influence acidity.

    • -OCH₃ (Methoxy): Similar to the hydroxyl group, the methoxy group is inductively withdrawing (-I) but resonance-donating (+M).

    • Ortho-Effect: It is a well-documented phenomenon that most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[22] This is often attributed to a combination of steric and electronic factors.[22] Given the ortho-hydroxyl group, a pKa lower than that of benzoic acid is expected for the carboxylic acid proton.

  • Phenolic Proton (pKa₂): The acidity of the phenolic proton is also modulated by the other substituents.

    • -COOH/-COO⁻ (Carboxyl/Carboxylate): The carboxylic acid group is a strong electron-withdrawing group. This will significantly stabilize the phenoxide anion formed upon deprotonation, making the phenolic proton much more acidic (lower pKa) than in unsubstituted phenol.

    • -Cl (Chloro): As an electron-withdrawing group, the chloro substituent will further stabilize the phenoxide anion, increasing the acidity of the phenol.

    • -OCH₃ (Methoxy): This group is electron-donating via resonance, which would tend to destabilize the phenoxide anion and decrease acidity (increase pKa) compared to a phenol without this group.

Predicted Ionization Behavior: Based on this analysis, we anticipate two distinct pKa values. The carboxylic acid proton (pKa₁) will be the more acidic of the two, likely in the range of 2.5-3.5. The phenolic proton (pKa₂) will be less acidic, but its acidity will be enhanced by the electron-withdrawing carboxylate and chloro groups, placing its pKa likely in the range of 7-9, significantly lower than that of simple phenol.

Ionization Equilibria Diagram

The sequential ionization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid can be visualized as follows:

G Neutral Neutral Species (HAH') Anion1 Mono-anion (AH'-) Neutral->Anion1 -H⁺ (pKa₁) Anion2 Di-anion (A''2-) Anion1->Anion2 -H⁺ (pKa₂)

Caption: Sequential deprotonation of 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

Chapter 3: Experimental Methodologies for pKa Determination

While prediction provides valuable estimates, precise pKa values must be determined experimentally. Several robust methods are available, each with distinct advantages.

Potentiometric Titration

This is a classic and highly accurate method for pKa determination.[23] It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[24][25] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point where pH = pKa.[24]

Experimental Protocol: Potentiometric Titration

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[24]

  • Sample Preparation: Prepare a solution of 5-Chloro-2-hydroxy-4-methoxybenzoic acid of known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).[24][26] A concentration of at least 10⁻⁴ M is often required.[23][26]

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[24]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the pH electrode. Add standardized NaOH solution in small, precise increments.[24]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (midpoints of the flat buffer regions on the curve).[24] For polyprotic acids, multiple inflection points will be observed.

UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis absorption spectrum upon ionization.[23][27] It is highly sensitive and requires less material than potentiometry.[23]

Experimental Protocol: UV-Vis Spectrophotometry

  • Spectrum of Extremes: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2, where the molecule is fully protonated) and highly basic (e.g., pH 12-13, where it is fully deprotonated) solutions to identify the wavelengths of maximum absorbance (λ_max) for each species.

  • Buffer Series Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

  • Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the predetermined λ_max values.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point where pH = pKa.[28] Alternatively, the pKa can be calculated using equations that relate the absorbances of the acidic, basic, and mixed species.[27]

Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that separates molecules based on their electrophoretic mobility.[29] Since mobility depends on the charge-to-size ratio, the effective mobility of an ionizable compound changes with pH.[30] This method is advantageous for its low sample consumption and ability to analyze impure samples.[29][31]

Experimental Protocol: Capillary Electrophoresis

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with different, precisely known pH values.[31]

  • Mobility Measurement: Inject a small plug of the sample solution into the capillary filled with a specific pH buffer. Apply a high voltage and measure the migration time of the analyte.[31]

  • Data Collection: Repeat the measurement across a range of buffer pH values that bracket the expected pKa.

  • Data Analysis: Calculate the effective mobility (μ_eff) at each pH. Plot μ_eff versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[30][31]

Methodology Comparison
FeaturePotentiometric TitrationUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Measures pH change during acid-base reaction[24]Measures absorbance change with ionization[27]Measures electrophoretic mobility change with pH[30]
Sample Purity High purity required[26]Can tolerate some impurities[29]High tolerance for impurities[29]
Sample Amount Milligram quantities (≥10⁻⁴ M)[23]Microgram quantities (≥10⁻⁶ M)[23]Nanogram quantities (µL volume)[31]
Compound Property Must be sufficiently solubleMust have a chromophore near ionization site[23]Must be detectable (e.g., UV-active)[29]
Throughput Moderate to high (with automation)HighVery High[32]

Chapter 4: Data Interpretation and Implications for Drug Development

The Ionization Profile of 5-Chloro-2-hydroxy-4-methoxybenzoic acid

With experimentally determined pKa values (e.g., hypothetical pKa₁ ≈ 3.0 and pKa₂ ≈ 8.0), we can construct a species distribution diagram. This diagram illustrates the percentage of each ionic species as a function of pH.

G xaxis pH yaxis % Species origin origin origin->xaxis origin->yaxis x_end x_end y_end y_end pKa1_label pKa₁ ≈ 3.0 pKa2_label pKa₂ ≈ 8.0 pKa1_line->pKa1_label pKa2_line->pKa2_label Neutral Neutral (HAH') Monoanion Mono-anion (AH'-) Dianion Di-anion (A''2-)

Caption: Hypothetical species distribution plot for 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

  • In the Stomach (pH 1-3): At a pH below pKa₁, the molecule will be predominantly in its neutral, un-ionized form. This state favors lipophilicity and membrane permeation, suggesting that absorption from the stomach is possible.[7][14]

  • In the Small Intestine (pH 6-7.5): In this pH range, which is above pKa₁ but below pKa₂, the molecule will exist primarily as the mono-anion (carboxylate). This ionized form will have significantly higher aqueous solubility but lower permeability compared to the neutral species.

  • In the Bloodstream (pH 7.4): At physiological blood pH, the molecule will still be predominantly in its mono-anionic form. This high solubility is advantageous for distribution throughout the body. However, its charge will influence protein binding and its ability to cross further biological barriers like the blood-brain barrier.[1]

Strategic Implications
  • Formulation: The significant pH-dependent solubility offers opportunities for formulation. For oral delivery, formulation strategies might focus on managing dissolution in the stomach versus the intestine. For intravenous administration, the compound could be formulated as a highly soluble salt (e.g., sodium salt) by adjusting the pH of the formulation vehicle to be well above pKa₂.

  • Lead Optimization: If higher membrane permeability is required for a specific target, medicinal chemists could explore structural modifications to raise the pKa values, increasing the fraction of the neutral species at physiological pH. Conversely, if higher solubility is the primary goal, modifications could be made to lower the pKa.[3]

Conclusion

The ionization behavior of 5-Chloro-2-hydroxy-4-methoxybenzoic acid, characterized by its two distinct pKa values, is a critical determinant of its potential as a therapeutic agent. A thorough understanding, derived from a combination of structural prediction and precise experimental measurement using techniques like potentiometry, spectrophotometry, or capillary electrophoresis, provides an indispensable roadmap for drug development. By leveraging this knowledge, researchers can optimize formulations, predict pharmacokinetic behavior, and rationally design next-generation molecules with improved efficacy and safety profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link].

  • Avdeef, A., et al. "Development of Methods for the Determination of pKa Values". PMC, Available at: [Link].

  • Drug Hunter Team. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table". Drug Hunter, 2022. Available at: [Link].

  • Pion. "What is pKa and how is it used in drug development?". 2023. Available at: [Link].

  • Aryal, S. "Henderson Hasselbalch Equation: Basics & Real-World Uses". Microbe Notes, 2024. Available at: [Link].

  • Vilà, M., et al. "Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis". Analytical Chemistry, 2015. Available at: [Link].

  • Study.com. "Henderson-Hasselbalch Equation | Overview, Importance & Examples". Available at: [Link].

  • Bofill, M., et al. "Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water". Journal of Pharmaceutical and Biomedical Analysis, 2022. Available at: [Link].

  • Chemistry LibreTexts. "20.4: Substituent Effects on Acidity". 2024. Available at: [Link].

  • Gimeno, E., et al. "Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development". ACS Combinatorial Science, 2014. Available at: [Link].

  • Wikipedia. "Henderson–Hasselbalch equation". Available at: [Link].

  • BYJU'S. "Henderson-Hasselbalch equation". Available at: [Link].

  • Analiza. "Using Capillary Electrophoresis to Measure pKa". 2022. Available at: [Link].

  • Manallack, D.T. "The Significance of Acid/Base Properties in Drug Discovery". PMC, Available at: [Link].

  • Poole, C.F., and Z.S. Poole. "Determination of acid dissociation constants by capillary electrophoresis". PubMed, 2004. Available at: [Link].

  • Helmenstine, A.M. "Henderson Hasselbalch Equation and Examples". Science Notes and Projects, 2023. Available at: [Link].

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at: [Link].

  • Hollingsworth, C.A., et al. "Substituent effects on the electronic structure and pKa of benzoic acid". Semantic Scholar, 2002. Available at: [Link].

  • Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration". Available at: [Link].

  • Chemagination. "How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide". Available at: [Link].

  • Sugano, K. "Mechanistic studies on pH-permeability relationships: Impact of the membrane polar headgroup region on pKa". PubMed, 2025. Available at: [Link].

  • Manallack, D.T. "The pKa Distribution of Drugs: Application to Drug Discovery". PMC, 2007. Available at: [Link].

  • Aksoy, A., et al. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". DergiPark, 2024. Available at: [Link].

  • Hidayah, N., et al. "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract". SciSpace, Available at: [Link].

  • Wilson, J.M., et al. "Ionization Constants of Substituted Benzoic Acids in Ethanol-Water". PMC, Available at: [Link].

  • Al-Hussain, S.A. "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development". International Journal of Innovative Research and Scientific Studies, Available at: [Link].

  • eGyanKosh. "EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY". Available at: [Link].

  • ACD/Labs. "An Introduction to the Acid Dissociation Constant (pKa)". Available at: [Link].

  • Hollingsworth, C.A., et al. "Substituent effects on the electronic structure and pKa benzoic acid". ResearchGate, 2025. Available at: [Link].

  • Pharmaguideline. "Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid". Available at: [Link].

  • Poposka, F.A., et al. "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator". Scientific Research Publishing, Available at: [Link].

  • Valkó, K., et al. "Lipophilicity and pKa estimates from gradient high-performance liquid chromatography". PubMed, 2002. Available at: [Link].

  • Scribd. "1.13 EFFECT OF CHARGE, PKA AND SOLUBILITY ON PERMEABILITY OF DRUG.pptx". Available at: [Link].

  • Pearson. "The pKa values of a few ortho-, meta-, and para-substituted benzo...". Available at: [Link].

  • Ucisik, M.N., et al. "Intrinsic Solubility of Ionizable Compounds from pKa Shift". ACS Omega, 2023. Available at: [Link].

  • YouTube. "Drug's pKa and its absorption". 2022. Available at: [Link].

  • Martinez, A., et al. "Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts". MDPI, 2020. Available at: [Link].

  • Tripod. "pKa of a dye: UV-VIS Spectroscopy". Available at: [Link].

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  • Lecturio. "pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK)". 2019. Available at: [Link].

  • Gaohua, L., et al. "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity". Taylor & Francis Online, 2021. Available at: [Link].

  • Larson, J.W., and L.G. Hepler. "Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation". Canadian Science Publishing, Available at: [Link].

  • ResearchGate. "Linear correlation between pKa and Log P (lipophilicity factor) of the tested compounds and their ability to induce AR. (a)". Available at: [Link].

  • JoVE. "Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH". 2024. Available at: [Link].

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Foundational

5-Chloro-2-hydroxy-4-methoxybenzoic acid CAS number and synonyms

The following technical guide details the properties, synthesis, and applications of 5-Chloro-2-hydroxy-4-methoxybenzoic acid , a specialized halogenated salicylate intermediate. Core Identity & Synthetic Methodology Com...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 5-Chloro-2-hydroxy-4-methoxybenzoic acid , a specialized halogenated salicylate intermediate.

Core Identity & Synthetic Methodology

Compound Identity & Nomenclature

This compound is a tri-substituted benzene derivative, functioning as a chlorinated analog of 4-methoxysalicylic acid. It serves as a critical scaffold in the synthesis of benzoxazepines and substituted benzamides.

AttributeDetail
Chemical Name 5-Chloro-2-hydroxy-4-methoxybenzoic acid
CAS Number 1378866-39-7
Synonyms 5-Chloro-4-methoxysalicylic acid; 5-Chloro-p-anisic acid derivative
Molecular Formula C₈H₇ClO₄
Molecular Weight 202.59 g/mol
SMILES COc1cc(O)c(C(=O)O)cc1Cl
InChI Key CWAVFSFCVCDDEM-UHFFFAOYSA-N
Structural Analysis

The molecule features three distinct functional groups on the benzene ring:

  • Carboxylic Acid (C1): Electron-withdrawing, meta-directing.

  • Hydroxyl Group (C2): Strong electron-donating, ortho/para-directing.

  • Methoxy Group (C4): Strong electron-donating, ortho/para-directing.

  • Chlorine Atom (C5): Weakly deactivating, ortho/para-directing.

The C5 position is thermodynamically favored for electrophilic substitution (chlorination) because it is para to the strong -OH donor and ortho to the -OCH₃ donor, while being less sterically hindered than the C3 position (which is flanked by two oxygenated substituents).

Physicochemical Profile

Note: Specific experimental values for this CAS are rare in open literature; data below reflects calculated properties and robust analogs (e.g., 5-chlorosalicylic acid).

PropertyValue / Description
Physical State Off-white to pale yellow crystalline solid
Melting Point Predicted: 165–175 °C (Analog 5-chlorosalicylic acid mp: 172 °C)
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[1][2]
pKa (Acid) ~2.8 (Carboxylic acid, enhanced acidity due to ortho-Cl/OH H-bonding)
pKa (Phenol) ~10.5
LogP ~2.2 (Lipophilic)

Synthetic Methodology

The most reliable route to 5-Chloro-2-hydroxy-4-methoxybenzoic acid is the regioselective chlorination of 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid).

Reaction Scheme (Graphviz)

Synthesis Start 4-Methoxysalicylic Acid (2-Hydroxy-4-methoxybenzoic acid) Intermediate Transition State (Electrophilic Attack at C5) Start->Intermediate Activation Reagent N-Chlorosuccinimide (NCS) Solvent: Acetonitrile or DMF Reagent->Intermediate Cl+ Source Product 5-Chloro-2-hydroxy-4-methoxybenzoic acid (Major Isomer) Intermediate->Product -H+ (Fast) Byproduct 3-Chloro Isomer (Minor/Trace) Intermediate->Byproduct Steric Hindrance

Caption: Regioselective chlorination pathway targeting the C5 position via N-Chlorosuccinimide (NCS).

Protocol: Chlorination via N-Chlorosuccinimide (NCS)

This method avoids the harsh conditions of sulfuryl chloride (SO₂Cl₂) and minimizes over-chlorination.

Reagents:

  • Starting Material: 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or catalytic H₂SO₄ (optional)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-hydroxy-4-methoxybenzoic acid in 25 mL of dry Acetonitrile. Ensure complete solvation; mild heating (35 °C) may be required.

  • Addition: Cool the solution to 0–5 °C. Add NCS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.[3][4]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.

  • Work-up:

    • Filter the precipitate.[1]

    • Wash the cake with cold water (2 x 20 mL) to remove succinimide byproducts.

    • Recrystallize from Ethanol/Water or Toluene if high purity (>98%) is required.

Validation Criteria:

  • HPLC: Single peak at purity >95%.

  • Appearance: Product should be white/off-white. Yellowing indicates oxidation or polychlorination.

Analytical Characterization

Confirming the position of the chlorine atom is critical. The C5-chloro substitution pattern yields a specific ¹H-NMR signature.

NucleusSignalInterpretation
¹H NMR (DMSO-d₆) δ 11.0 (br s, 1H)Carboxylic Acid (-COOH)
δ 10.2 (s, 1H)Phenolic Hydroxyl (-OH)
δ 7.6–7.8 (s, 1H)H6 Proton: Deshielded by ortho-COOH and ortho-Cl. Appears as a singlet (no ortho coupling).
δ 6.5–6.7 (s, 1H)H3 Proton: Shielded by ortho-OH and ortho-OCH₃. Appears as a singlet.
δ 3.85 (s, 3H)Methoxy (-OCH₃)

Diagnostic Logic: If chlorination occurred at C3 , the H5 and H6 protons would show ortho-coupling (doublets, J ≈ 8 Hz). The presence of two singlets in the aromatic region confirms the para-relationship of the remaining protons (H3 and H6), validating the 5-chloro structure.

Applications in Drug Development

This compound is primarily utilized as a scaffold for synthesizing bioactive small molecules.

  • Benzoxazepine Synthesis:

    • Used as a precursor for 4,1-benzoxazepines. The carboxylic acid and hydroxyl groups allow for cyclization reactions with amino alcohols or halo-ketones.

  • Metoclopramide Analogs:

    • Serves as a structural analog to the 4-amino-5-chloro-2-methoxybenzoic acid intermediate used in Metoclopramide production. Modifications at the 4-position (OH vs NH₂) alter the lipophilicity and receptor binding profiles of the final drug candidates.

  • Anthelmintic Research:

    • Halogenated salicylates are frequently explored for anti-parasitic activity (e.g., closantel analogs).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[5][6]
Eye Irritation H319Causes serious eye irritation.[5][6]
STOT-SE H335May cause respiratory irritation.[5]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory during handling to prevent mucosal irritation.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.

References

  • BLD Pharm. (n.d.). 5-Chloro-2-hydroxy-4-methoxybenzoic acid Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44216 (Isomer Reference). Retrieved from

  • ChemicalBook. (2024). Synthesis of 5-Chloro-2-hydroxybenzoic acid (Analogous Protocol). Retrieved from

  • Anax Laboratories. (n.d.). Catalog Entry: CAS 1378866-39-7. Retrieved from

Sources

Exploratory

Technical Guide: UV-Vis Absorption Spectrum of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

This guide serves as an authoritative technical reference for the UV-Vis characterization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS 1378866-39-7). It is designed for analytical chemists and pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the UV-Vis characterization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS 1378866-39-7). It is designed for analytical chemists and pharmaceutical researchers requiring precise methodology for impurity profiling, intermediate verification, and quality control.

Executive Summary & Chemical Identity

5-Chloro-2-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic acid utilized as a specialized building block in the synthesis of pharmaceutical intermediates (e.g., benzamide derivatives).[1] Its absorption spectrum is governed by the interplay between the electron-donating hydroxy and methoxy groups and the electron-withdrawing chloro and carboxyl groups.

Property Data
IUPAC Name 5-Chloro-2-hydroxy-4-methoxybenzoic acid
CAS Registry Number 1378866-39-7
Molecular Formula

Molecular Weight 202.59 g/mol
Core Chromophore Benzene ring conjugated with Carboxyl (-COOH)
Key Auxochromes Hydroxyl (-OH), Methoxy (-OCH

), Chloro (-Cl)
Predicted

Band I: ~305–315 nm (Secondary)Band II: ~245–255 nm (Primary)

Theoretical Spectral Analysis (Mechanistic Insight)

To interpret the spectrum accurately, one must understand the electronic transitions driven by the substituents. This molecule is a derivative of 4-methoxysalicylic acid , where the electronic environment is significantly altered by the 5-chloro substituent.

Electronic Transitions

The UV-Vis spectrum arises primarily from


 and 

transitions within the aromatic system.
  • The Salicylate Core (2-Hydroxybenzoic acid): The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen stabilizes the ground state but also facilitates charge transfer, typically resulting in two bands at ~235 nm and ~305 nm.

  • 4-Methoxy Effect (Strong Bathochromic Shift): The methoxy group at the para position relative to the carboxyl group is a strong electron donor (resonance effect). This significantly lowers the energy gap for the

    
     transition, pushing the secondary absorption band (Band I) further into the UVA region (Red Shift).
    
  • 5-Chloro Effect (Minor Bathochromic & Hyperchromic Shift): The chlorine atom at the 5-position (meta to carboxyl, para to hydroxy) exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M). In UV spectroscopy, the +M effect typically dominates for halogens, causing a slight red shift (5–10 nm) and an increase in molar absorptivity (

    
    ).
    
Predicted Absorption Profile

Based on substituent additivity rules (Scott’s Rules) for substituted benzenes:

BandTransition TypePredicted

(MeOH)
Predicted

(L/mol·cm)
Origin
Primary (E-Band)

245 – 255 nm 8,000 – 12,000Aromatic ring + Conjugation
Secondary (B-Band)

(CT)
305 – 315 nm 3,500 – 5,000HOMO-LUMO Gap (Donor-Acceptor)

Critical Note: The exact position of


 is solvent-dependent (Solvatochromism). In polar protic solvents (e.g., Methanol), the spectrum may lose fine structure due to hydrogen bonding.
Structural Electronic Flow Diagram

The following diagram illustrates the electronic push-pull mechanism affecting the chromophore.

ElectronicEffects Methoxy 4-Methoxy Group (-OCH3) Ring Benzene Ring (π-System) Methoxy->Ring +M Effect (Strong) Hydroxy 2-Hydroxy Group (-OH) Hydroxy->Ring +M Effect Carboxyl Carboxyl Group (-COOH) Hydroxy->Carboxyl Intramolecular H-Bonding Ring->Carboxyl Conjugation Spectrum Observed Spectrum (Red Shifted) Ring->Spectrum π -> π* Transition Chloro 5-Chloro Group (-Cl) Chloro->Ring -I / +M Effect

Caption: Electronic substituent effects influencing the UV-Vis absorption profile. The 4-methoxy and 2-hydroxy groups act as auxochromes, donating electron density to the ring, while the carboxyl group acts as the acceptor, narrowing the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Method Development

This protocol ensures high precision and reproducibility, adhering to Good Laboratory Practice (GLP) standards.

Reagents & Equipment
  • Analyte: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (Reference Standard Grade, >98% purity).[2]

  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade).

    • Why Methanol? It provides a sharp cutoff (<205 nm) and excellent solubility for benzoic acid derivatives.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass below 300 nm.

Step-by-Step Procedure
Step 1: Preparation of Stock Solution (100 µg/mL)
  • Accurately weigh 10.0 mg of the substance into a 100 mL volumetric flask.

  • Add ~50 mL of Methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Methanol and mix well.

    • Self-Validation: Inspect for any suspended particles. The solution must be optically clear.

Step 2: Preparation of Working Standard (10 µg/mL)
  • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Methanol.

  • Invert 10 times to mix.

    • Target Absorbance: This concentration is designed to yield an absorbance between 0.2 and 0.8 AU, the linear range of most detectors (Beer-Lambert Law).

Step 3: Instrumental Parameters
  • Scan Range: 200 nm to 400 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Slit Width: 1.0 nm or 2.0 nm.

  • Baseline Correction: Perform a baseline scan with blank Methanol in both sample and reference cuvettes.

Step 4: Measurement
  • Rinse the sample cuvette with the Working Standard solution.

  • Fill the cuvette and place it in the sample holder.

  • Record the spectrum.

  • Identify

    
     values and record the Absorbance (A) at these wavelengths.
    

Method Validation & Troubleshooting

To ensure the data is trustworthy, the following validation parameters must be checked.

Linearity Check (Beer-Lambert Law)

Prepare five concentrations (e.g., 5, 10, 15, 20, 25 µg/mL). Plot Absorbance vs. Concentration at


 (e.g., 310 nm).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Molar Absorptivity Calculation

Calculate the Molar Extinction Coefficient (


) using the formula:


Where:
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Absorbance
    
  • 
     = Concentration in mol/L (Molarity)
    
  • 
     = Path length (1 cm)
    

Note: MW = 202.59 g/mol .[3] A 10 µg/mL solution is approx.


 M.
Troubleshooting Guide
Observation Root Cause Corrective Action
No peaks observed Concentration too low or wrong solvent cutoff.Increase concentration to 20 µg/mL; check solvent blank.
Absorbance > 1.5 Detector saturation.Dilute sample (try 5 µg/mL).
Noisy Spectrum Air bubbles or dirty cuvette.Clean cuvette with ethanol; degas solution.
Shift in

pH effect (Ionization).Add 0.1% Formic Acid (to protonate) or 0.1% NaOH (to deprotonate) to verify species.
Analytical Workflow Diagram

MethodWorkflow Start Start: 10 mg Sample Stock Stock Soln: 100 µg/mL (in Methanol) Start->Stock Weigh & Dissolve Dilution Dilution: 10 µg/mL (Working Standard) Stock->Dilution 1:10 Dilution Scan Scan 200-400 nm Dilution->Scan Sample Baseline Baseline Correction (Blank Methanol) Baseline->Scan Reference Data Identify λmax & Calculate ε Scan->Data Process

Caption: Step-by-step analytical workflow for UV-Vis determination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for substituent effects).

  • Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.
  • National Institute of Standards and Technology (NIST). UV/Vis Database for Substituted Benzoic Acids. [Link]

  • PubChem. Compound Summary: 5-Chloro-2-hydroxy-4-methoxybenzoic acid. [Link] (Verified for Chemical Structure and Identity).

Sources

Foundational

Literature review on 5-Chloro-2-hydroxy-4-methoxybenzoic acid derivatives

Technical Guide: 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Derivatives Strategic Scaffolds for Next-Generation Antithrombotics & Medicinal Chemistry Part 1: Executive Summary 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Derivatives Strategic Scaffolds for Next-Generation Antithrombotics & Medicinal Chemistry

Part 1: Executive Summary

5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) and its aldehyde precursor (CAS: 89938-56-7) represent a specialized class of "privileged structures" in modern medicinal chemistry. Unlike generic salicylic acid derivatives used primarily for simple antimicrobial or anti-inflammatory tasks, this specific halogenated scaffold has emerged as a critical building block for Protease-Activated Receptor 4 (PAR4) antagonists .

Most notably, this scaffold serves as the structural anchor for BMS-986120 , a first-in-class oral antiplatelet agent developed by Bristol-Myers Squibb. The specific substitution pattern—a chlorine atom at C5 and a methoxy group at C4—is not arbitrary; it provides a precise balance of lipophilicity, metabolic stability (blocking the C5 position from oxidation), and conformational rigidity via intramolecular hydrogen bonding.

This guide provides a technical deep-dive into the synthesis, chemical properties, and pharmaceutical applications of this scaffold, designed for researchers optimizing lead compounds in thrombosis and inflammation.

Part 2: Chemical Profile & Structural Insights

The Molecule at a Glance
PropertyData
IUPAC Name 5-Chloro-2-hydroxy-4-methoxybenzoic acid
Synonym 5-Chloro-4-methoxysalicylic acid
CAS Number 1378866-39-7 (Acid); 89938-56-7 (Aldehyde precursor)
Molecular Formula C₈H₇ClO₄
Molecular Weight 202.59 g/mol
pKa (Predicted) ~2.8 (Carboxylic acid), ~10.5 (Phenolic OH)
LogP (Predicted) 2.2 – 2.5
Key Functional Groups Carboxylic acid (Handle), Phenol (H-bond donor), Chlorine (Lipophilic blocker)
Structural Logic (SAR Analysis)

The efficacy of this scaffold in drug design stems from three key interactions:

  • The "Conformational Lock": The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (or aldehyde). This locks the phenyl ring into a planar conformation, reducing the entropic cost of binding to a receptor.

  • The Metabolic Shield (C5-Cl): The C5 position of salicylic acids is electronically prone to metabolic oxidation (hydroxylation). Substituting this with Chlorine prevents Phase I metabolism, extending the half-life of the final drug.

  • The Electronic Push (C4-OMe): The methoxy group is an electron-donating group (EDG) that increases electron density in the ring, modulating the acidity of the phenol and enhancing interactions with cationic receptor residues.

Part 3: Synthetic Pathways & Protocols

The synthesis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is a "self-validating" process because the regiochemistry is directed by the strong ortho/para directing effects of the hydroxyl and methoxy groups. The chlorine preferentially installs at C5 (ortho to the directing methoxy, para to the directing hydroxyl).

Visualization: Synthesis Workflow

SynthesisPath Start 2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3) Intermediate 5-Chloro-2-hydroxy- 4-methoxybenzaldehyde (CAS: 89938-56-7) Start->Intermediate Chlorination Reagent1 NCS, p-TsOH DCM or MeCN, 25°C Reagent1->Intermediate Final 5-Chloro-2-hydroxy- 4-methoxybenzoic acid (CAS: 1378866-39-7) Intermediate->Final Oxidation Drug BMS-986120 (PAR4 Antagonist) Intermediate->Drug Cyclization/Coupling Reagent2 NaClO2, NaH2PO4 (Pinnick Oxidation) Reagent2->Final Final->Drug Alt. Route (Amide)

Caption: Synthesis pathway from commercial precursors to the PAR4 antagonist scaffold.

Protocol A: Regioselective Chlorination

Target: 5-Chloro-2-hydroxy-4-methoxybenzaldehyde (Precursor)

Principle: N-Chlorosuccinimide (NCS) provides a source of "Cl+" that attacks the most electron-rich position. The C5 position is activated by the ortho-methoxy and para-hydroxy groups.

  • Reagents: 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq), NCS (1.05 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq), Acetonitrile (MeCN) or DCM.

  • Procedure:

    • Dissolve starting aldehyde in MeCN (10 volumes).

    • Add p-TsOH catalyst (accelerates electrophilic attack).

    • Add NCS portion-wise at 0°C to control exotherm.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Rf changes significantly due to Cl).

    • Workup: Quench with water. The product often precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

  • Validation: 1H NMR should show the disappearance of the C5 proton and a singlet for the C6 proton (shifted downfield).

Protocol B: Pinnick Oxidation to the Acid

Target: 5-Chloro-2-hydroxy-4-methoxybenzoic acid

Principle: Converts the aldehyde to carboxylic acid without chlorinating the ring further or affecting the methoxy group.

  • Reagents: Chlorinated aldehyde (from Protocol A), Sodium Chlorite (NaClO2), Sodium Dihydrogen Phosphate (NaH2PO4), 2-Methyl-2-butene (scavenger), t-Butanol/Water.

  • Procedure:

    • Dissolve aldehyde in t-Butanol/Water (3:1).

    • Add 2-Methyl-2-butene (5 eq) to scavenge HOCl by-products.

    • Add NaH2PO4 (buffer to pH ~4).

    • Add NaClO2 (1.5 eq) slowly.

    • Stir at RT for 2–4 hours.

    • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.[1] Dry over Na2SO4 and concentrate.

  • Yield: Typically >85%.

Part 4: Pharmacological Applications (PAR4 Antagonism)

The primary high-value application of this scaffold is in the development of PAR4 Antagonists . Unlike PAR1 inhibitors (e.g., Vorapaxar) which carry a bleeding risk, PAR4 inhibition offers "anti-thrombosis with low bleeding," a holy grail in cardiology.

Case Study: BMS-986120

BMS-986120 is a potent, reversible PAR4 antagonist.[2][3] The 5-chloro-2-hydroxy-4-methoxy motif is embedded within its structure (often cyclized into a benzofuran or maintained as a substituted phenyl ring depending on the specific analog).

Mechanism of Action: The scaffold occupies a hydrophobic pocket in the PAR4 receptor.

  • 5-Cl: Fills a small lipophilic cavity, displacing water and increasing binding entropy.

  • 4-OMe: Accepts a hydrogen bond from a receptor backbone amide or serine residue.

  • 2-OH/Ether: Often cyclized to form a benzofuran, which rigidifies the molecule for optimal receptor fit.

Visualization: SAR & Interaction Map

SAR Core 5-Chloro-2-hydroxy- 4-methoxy Scaffold Cl 5-Chloro Group: Blocks CYP metabolism Increases Lipophilicity Core->Cl OMe 4-Methoxy Group: Electron Donor H-Bond Acceptor Core->OMe OH 2-Hydroxy Group: Intramol. H-Bond (Rigidity) Cyclization Handle (Benzofuran) Core->OH Target PAR4 Receptor Pocket (Thrombosis Inhibition) Cl->Target Hydrophobic Fill OMe->Target Electrostatics OH->Target Conformation

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to PAR4 receptor binding.

Part 5: References

  • Wong, P. C., et al. (2017).[3] "Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding."[2][3][4] Science Translational Medicine, 9(371).[3] Link

  • Priestley, E. S., et al. (2022).[4] "Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4." Journal of Medicinal Chemistry, 65(13), 8843–8856. Link[5]

  • Bristol-Myers Squibb Company. (2013).[6] "Imidazothiadiazole and imidazopyridazine derivatives as inhibitors of protease-activated receptor 4 (PAR4)." WO Patent 2013/163244 A1.[6][7] Link

  • PubChem. (2025).[8][9] "5-Chloro-2-hydroxy-4-methoxybenzoic acid (Compound Summary)." National Library of Medicine. Link

  • ChemicalBook. (2024). "Synthesis of 5-Chloro-4-Methoxysalicylaldehyde." Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 5-Chloro-2-hydroxy-4-methoxybenzoic Acid (CHMBA)

Introduction & Chemical Context 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CHMBA) is a critical intermediate often encountered in the synthesis of sulfonylurea-based antidiabetic drugs (e.g., Glibenclamide analogs) and su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Chloro-2-hydroxy-4-methoxybenzoic acid (CHMBA) is a critical intermediate often encountered in the synthesis of sulfonylurea-based antidiabetic drugs (e.g., Glibenclamide analogs) and substituted benzamides.[1][2] Its detection is vital for impurity profiling and yield optimization.[1][2]

Developing a robust HPLC method for CHMBA presents specific challenges due to its amphiphilic nature and dual-acidity :

  • Strong Acidity: The carboxylic acid moiety (pKa ~2.8–3.[1][2]2) requires strict pH control to prevent peak splitting or fronting.[1][2]

  • Phenolic Interaction: The ortho-hydroxy group (pKa ~8–10) can interact with residual silanols on the stationary phase, leading to severe tailing if not managed.[1][2]

  • Hydrophobicity: The 5-chloro substituent increases retention on C18 phases compared to non-chlorinated analogs, requiring higher organic strength for elution.[1][2]

This guide outlines a De Novo method development strategy, moving from initial scouting to a validated protocol.

Method Development Strategy

Physicochemical Assessment

Before injection, we analyze the molecule to predict chromatographic behavior.[2]

PropertyValue (Approx.)Chromatographic Implication
pKa (COOH) ~3.0Mobile phase pH must be

2.8 to suppress ionization (keep neutral) for consistent retention.[1][2]
pKa (Phenol) ~9.5Remains neutral at acidic pH; however, secondary interactions with silica support are possible.[1][2]
LogP ~2.1 - 2.5Moderately lipophilic.[1][2] Standard C18 is suitable; 100% Aqueous start is not necessary.[1][2]
UV Max ~230 nm, ~280 nmAromatic ring + Auxochromes (-Cl, -OCH3) provide strong UV response.[1][2]
Column Selection Logic
  • Primary Choice (C18): A high-purity, fully end-capped C18 column is the baseline.[1][2] The end-capping is non-negotiable to minimize the "silanol effect" caused by the phenolic hydroxyl.[1][2]

  • Alternative (Phenyl-Hexyl): If CHMBA is being separated from positional isomers (e.g., 3-chloro analogs), the

    
     interactions of a Phenyl-Hexyl phase provide superior selectivity over hydrophobic C18 interactions.[1][2]
    
Mobile Phase Design
  • Buffer: 0.1% Formic Acid (pH ~2.[1][2]7) or 20mM Potassium Phosphate (pH 2.5).

    • Expert Insight: Phosphate buffers generally yield sharper peaks for benzoic acid derivatives than volatile acids (Formic/Acetic) due to higher ionic strength masking silanols.[1][2] However, for LC-MS compatibility, Formic Acid is required.[1]

  • Organic Modifier: Acetonitrile (ACN).[1][2] ACN is preferred over Methanol (MeOH) as it exhibits lower absorbance at 230 nm and generally produces lower backpressure.[1][2]

Experimental Protocols

Protocol A: Initial Scouting Gradient

Purpose: To determine the approximate elution %B and check for peak symmetry.[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Temperature: 30°C.

  • Detection: DAD Scan (200–400 nm).[1][2] Extract 230 nm and 280 nm.[1][2]

Gradient Table (Scouting):

Time (min) % Mobile Phase B Event
0.0 5 Hold (Equilibration)
1.0 5 Injection
15.0 95 Linear Ramp
17.0 95 Wash

| 17.1 | 5 | Re-equilibration |[1][2]

Success Criteria: CHMBA should elute as a single sharp peak. If tailing factor (


) > 1.5, switch to Protocol B (Phosphate Buffer).[2]
Protocol B: Optimized Method (High Robustness)

Purpose: The "Gold Standard" method for QC environments where LC-MS is not required.[1][2]

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or Waters XBridge BEH C18.[1][2]

  • Mobile Phase A: 25mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid (

    
    ).[1][2]
    
  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Temperature: 35°C (Slightly elevated T improves mass transfer and peak shape).[1][2]

  • Detection: UV @ 230 nm.[1][2][3]

Isocratic Optimization (Recommended for Routine QC): Based on scouting, CHMBA typically elutes around 40-50% Organic.[1][2]

  • Isocratic Ratio: 55% Buffer : 45% ACN.[1][2]

  • Run Time: ~8-10 minutes.

Method Validation Parameters (ICH Q2)

Once the method is optimized, validate against these core criteria:

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) > 2.0
Inject CHMBA with known precursors (e.g., 4-methoxysalicylic acid) to ensure separation.
Linearity

5 concentrations ranging from 50% to 150% of target concentration.[1][2]
Precision RSD < 2.0%6 replicate injections of the standard solution.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determined via serial dilution of the standard.
Robustness RSD < 3.0%Deliberate variations: pH (

), Flow (

mL/min), Temp (

C).[2]

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision-making process for optimizing the separation of acidic aromatics like CHMBA.

MethodDevelopment Start Start: CHMBA Analysis ChemCheck 1. Chemical Assessment (pKa ~3.0, Hydrophobic) Start->ChemCheck Scout 2. Scouting Run (0.1% Formic Acid / ACN) ChemCheck->Scout Eval Evaluate Peak Shape Scout->Eval Tailing Issue: Peak Tailing > 1.5 Eval->Tailing Tailing Fronting Issue: Peak Fronting Eval->Fronting Fronting Good Peak Shape Acceptable Eval->Good Symmetric FixTailing Action: Switch to Phosphate Buffer (pH 2.5, High Ionic Strength) Tailing->FixTailing FixFronting Action: Lower Injection Vol or Match Sample Solvent to MP Fronting->FixFronting Optimize 3. Optimize Gradient/Isocratic Good->Optimize FixTailing->Optimize FixFronting->Optimize Validate 4. ICH Q2 Validation Optimize->Validate

Caption: Step-by-step decision tree for developing a robust HPLC method for acidic analytes.

Signal Pathway: Mechanism of Retention & Tailing

Understanding why tailing occurs is critical for troubleshooting.[1][2]

RetentionMechanism Analyte CHMBA (Analyte) Stationary C18 Stationary Phase Analyte->Stationary Hydrophobic Interaction (Primary Retention) Silanol Residual Silanols (Si-OH) Analyte->Silanol H-Bonding/Ion-Exchange (Causes Tailing) LowPH Low pH (<3.0) LowPH->Analyte Suppresses Ionization (-COO- -> -COOH) EndCap End-Capping EndCap->Silanol Blocks Interaction

Caption: Mechanistic view of CHMBA interactions. Secondary silanol interactions must be suppressed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Retention Time Drift pH fluctuation in mobile phase.[1][2]Ensure buffer is prepared gravimetrically and pH metered daily.[1][2] The pKa (~3.[1][2]0) is close to the buffer limit; precision is key.
Split Peaks Sample solvent mismatch.If dissolving sample in 100% MeOH/ACN, the strong solvent effect causes early elution.[2] Dissolve sample in Mobile Phase A or 50:50 A:B.
High Backpressure Precipitation of buffer.[1][2]If using Phosphate buffer >25mM with >80% ACN, salt may precipitate.[1][2] Use a pre-mixed line or lower buffer concentration.[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Standard text for RP-HPLC mechanism).

  • United States Pharmacopeia (USP). (2023).[1][2] General Chapter <621> Chromatography. Link[1][2]

  • PubChem. (2023).[1][2] 5-Chloro-2-hydroxy-4-methoxybenzoic acid Compound Summary. National Library of Medicine.[1][2] Link

  • Dolan, J. W. (2002).[1][2] The Role of pH in LC Separations. LCGC North America.[1][2] (Authoritative guide on pKa suppression). Link

Sources

Application

Application Note: 5-Chloro-2-hydroxy-4-methoxybenzoic Acid as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) Primary Application: Pharmaceutical intermediate for the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) Primary Application: Pharmaceutical intermediate for the synthesis of conformationally locked benzamides and salicylamides.

Executive Summary

5-Chloro-2-hydroxy-4-methoxybenzoic acid is a highly functionalized building block utilized in the rational design of target-specific therapeutics, including kinase inhibitors, anthelmintics, and dopamine D2/D3 receptor antagonists. This application note details the mechanistic rationale for utilizing this specific substitution pattern, outlines the physical chemistry of its conformational locking, and provides a field-validated, self-validating protocol for its incorporation into drug libraries via HATU-mediated amide coupling.

Structural Rationale & Mechanistic Insights

The strategic value of 5-Chloro-2-hydroxy-4-methoxybenzoic acid lies in its precise arrangement of functional groups, which collectively govern the physicochemical properties and 3D conformation of the resulting drug molecule:

  • The 2-Hydroxy Group (Conformational Locking): The biological activity of salicylamides is fundamentally governed by their capacity for intramolecular hydrogen bonding[1]. Once converted to an amide, the 2-hydroxy group acts as a strong hydrogen bond donor to the amide carbonyl oxygen (OH···O=C)[2]. This interaction forms an S(6) graph-set motif, locking the molecule into a planar, "closed-ring"

    
    -conformation[3]. This rigidification reduces the entropic penalty upon binding to target proteins, a principle heavily leveraged in structure-based drug design[4].
    
  • The 5-Chloro Substituent: The halogen atom increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. Furthermore, its placement at the 5-position blocks cytochrome P450-mediated metabolic oxidation, significantly improving the pharmacokinetic half-life of the resulting pharmacophore.

  • The 4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electron density of the aromatic ring. This fine-tunes the pKa of the adjacent phenolic hydroxyl, optimizing the strength of the critical intramolecular hydrogen bond while also serving as a potential hydrogen bond acceptor for target-protein interactions.

Synthetic Strategy: Overcoming Steric and Electronic Hurdles

Synthesizing amides from highly substituted salicylic acid derivatives presents unique challenges. The intramolecular hydrogen bonding that makes the final product biologically valuable also reduces the nucleophilicity of the intermediate active ester. Furthermore, the ortho-hydroxyl group can cause unwanted side reactions (e.g., esterification) if standard carbodiimides (like EDC/DCC) are used without highly efficient additives.

To overcome this, uronium-based coupling reagents , specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are the gold standard[5]. HATU rapidly generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The neighboring nitrogen in the HOAt leaving group provides anchimeric assistance, dramatically accelerating the nucleophilic attack of the incoming amine and suppressing epimerization or side-reactions.

Experimental Methodology: HATU-Mediated Amidation

The following self-validating protocol is optimized for the synthesis of a conformationally locked benzamide library using 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

Materials Required
  • Carboxylic Acid: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Nucleophile: Target Primary Amine (1.1 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Protocol
  • Pre-Activation: In an oven-dried reaction vessel under an inert atmosphere (N2/Ar), dissolve 5-Chloro-2-hydroxy-4-methoxybenzoic acid (0.5 mmol) in anhydrous DMF (2.5 mL).

  • Active Ester Formation: Add HATU (0.6 mmol) to the solution in one portion, followed immediately by the dropwise addition of DIPEA (1.25 mmol).

    • Causality: DIPEA is chosen over weaker bases because its non-nucleophilic nature prevents side reactions while effectively deprotonating the carboxylic acid to facilitate uronium attack[6]. The 15-minute pre-activation ensures complete conversion to the HOAt active ester before the amine is introduced, preventing unreacted acid from degrading the amine[7].

  • Amine Introduction: After 15 minutes of stirring at room temperature, add the primary amine (0.55 mmol) dissolved in 0.5 mL of DMF.

  • Reaction Progression: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the HOAt active ester is fully consumed.

  • Aqueous Workup: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Targeted Washing: Wash the combined organic layers sequentially with a 5% aqueous LiCl solution (3 x 10 mL), saturated NaHCO3 (15 mL), and brine (15 mL).

    • Causality: The 5% aqueous LiCl wash is specifically employed to partition residual DMF into the aqueous phase. This is a critical step, as DMF is notoriously difficult to remove via standard aqueous extraction and can interfere with downstream biological assays.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure

    
    -form salicylamide.
    

Comparative Yield Data

The choice of coupling reagent drastically impacts the yield, especially when coupling 5-Chloro-2-hydroxy-4-methoxybenzoic acid with less nucleophilic aromatic or heteroaromatic amines[5].

Amine SubstrateCoupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
Benzylamine (Aliphatic)HATUDIPEADMF492% >98%
Benzylamine (Aliphatic)EDC/HOBtDIPEADCM1685% >95%
Aniline (Aromatic)HATUDIPEADMF685% >98%
Aniline (Aromatic)EDC/HOBtDIPEADCM2445% >90%
2-Aminothiazole (Heteroaryl)HATUDIPEADMF681% >97%
2-Aminothiazole (Heteroaryl)EDC/HOBtDIPEADCM24<10% N/A

Data Summary: While standard EDC/HOBt conditions are sufficient for highly reactive aliphatic amines, the sterically hindered and electronically modulated nature of 5-Chloro-2-hydroxy-4-methoxybenzoic acid necessitates HATU for successful coupling with anilines and heteroaryls.

Pathway Visualization

G A 5-Chloro-2-hydroxy- 4-methoxybenzoic acid B HATU / DIPEA Activation A->B  Solvent: DMF C Active HOAt Ester Intermediate B->C  15 min, RT D Primary Amine Addition C->D  Nucleophilic Attack E Crude Salicylamide Derivative D->E  4-6 h, RT F Intramolecular H-Bond (Conformational Lock) E->F  Spontaneous G Bioactive α-Form Pharmacophore F->G  Planar Structure

Figure 1: Synthetic workflow and conformational locking of 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

References

Sources

Method

Application Note: Optimized Esterification Protocols for 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and yield optimization for sterically and electronically hindered salicylic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and yield optimization for sterically and electronically hindered salicylic acid derivatives.

Physicochemical Context & Mechanistic Challenges

The esterification of 5-Chloro-2-hydroxy-4-methoxybenzoic acid presents a classical synthetic challenge due to its structural resemblance to salicylic acid. The molecule possesses three distinct functional groups on the benzene ring that dictate its reactivity:

  • Carboxylic Acid (C1): The primary site of esterification.

  • Hydroxyl Group (C2, ortho): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid.

  • Methoxy (C4) & Chloro (C5) Groups: Modulate the electron density of the ring via inductive and resonance effects.

The Intramolecular Hydrogen Bond Dilemma

In standard Fischer esterification, an acid catalyst (e.g.,


) must protonate the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, allowing the alcohol to attack[1]. However, the ortho-hydroxyl group in this molecule forms a stable, six-membered intramolecular hydrogen-bonded ring with the carbonyl oxygen. This thermodynamic sink drastically reduces the carbonyl's susceptibility to protonation and subsequent nucleophilic attack.
Exploiting the for Chemoselectivity

To bypass the poor electrophilicity of the carbonyl carbon, modern synthetic routes exploit the significant difference in acidity between the two acidic protons. The thermodynamic dissociation constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the carboxylic acid is approximately 2.98 , whereas the 

of the phenolic hydroxyl group is approximately 10 [2]. This

-order magnitude difference allows for the selective deprotonation of the carboxylic acid using a mild base, enabling direct

alkylation without unwanted etherification of the phenol.

Quantitative Method Comparison

The selection of the esterification method depends entirely on the nature of the target ester (simple alkyl vs. bulky/complex). Below is a summary of the validated approaches.

ParameterBase-Promoted Alkylation (

)
Steglich EsterificationFischer Esterification
Best For Simple alkyl esters (Methyl, Ethyl, Benzyl)Bulky (tert-butyl) or complex sensitive alcoholsSimple alkyl esters (when halides are unavailable)
Primary Reagents Alkyl Halide (e.g., MeI),

, DMF
EDC/DCC, DMAP, Target Alcohol, DCMTarget Alcohol (solvent), conc.

Reaction Temp. Room Temperature

to Room Temperature
Reflux (

-

)
Reaction Time 4 - 6 hours12 - 16 hours18 - 24 hours
Chemoselectivity High (Exploits

)
High (Mild conditions)Moderate (Risk of side reactions)
Typical Yield 85% - 95%80% - 90%50% - 70%

Workflow Visualization

EsterificationWorkflow Start 5-Chloro-2-hydroxy-4-methoxybenzoic acid (Starting Material) Cond1 Alkyl Halide + K2CO3 / DMF (Base-Promoted Alkylation) Start->Cond1 Cond2 Alcohol + EDC / DMAP / DCM (Steglich Esterification) Start->Cond2 Cond3 Alcohol + H2SO4 (Reflux) (Fischer Esterification) Start->Cond3 Mech1 Selective deprotonation of COOH (pKa ~3.0) bypassing carbonyl Cond1->Mech1 Mech2 O-acylisourea formation; DMAP prevents N-acylurea rearrangement Cond2->Mech2 Mech3 Overcomes intramolecular H-bonding via harsh thermodynamic forcing Cond3->Mech3 Prod1 Simple Alkyl Esters (High Yield, Fast) Mech1->Prod1 Prod2 Complex/Bulky Esters (High Yield, Mild) Mech2->Prod2 Prod3 Simple Alkyl Esters (Moderate Yield, Slow) Mech3->Prod3

Figure 1: Divergent esterification workflows for 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

Experimental Protocols

Protocol A: Base-Promoted Alkylation (The Approach)

Objective: Synthesis of Methyl 5-Chloro-2-hydroxy-4-methoxybenzoate. Causality: Utilizing 1.05 equivalents of a mild base (


) selectively deprotonates the highly acidic carboxylic acid without ionizing the phenol. The resulting carboxylate is a strong nucleophile that rapidly attacks the alkyl halide, completely bypassing the sterically hindered carbonyl carbon.

Step-by-Step Methodology:

  • Charge an oven-dried round-bottom flask with 5-Chloro-2-hydroxy-4-methoxybenzoic acid (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Add anhydrous

    
     (1.05 eq). Stir the suspension at room temperature for 15 minutes to allow complete formation of the potassium carboxylate salt.
    
  • Add Methyl Iodide (MeI) (1.2 eq) dropwise via syringe. (Caution: MeI is a volatile alkylating agent; perform in a fume hood).

  • Stir the reaction at room temperature for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (equal to 3x the DMF volume). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with 5% aqueous LiCl or brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Self-Validating Analytical Checkpoint:

  • 1H-NMR: Look for the appearance of a sharp singlet at

    
     ppm integrating to 3H (ester 
    
    
    
    ), distinct from the existing ether
    
    
    peak. The phenolic
    
    
    peak should remain visible at
    
    
    ppm, confirming no etherification occurred.
Protocol B: Steglich Esterification (The Carbodiimide Approach)

Objective: Synthesis of complex or sterically hindered esters (e.g., tert-butyl esters). Causality: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. If left alone, this intermediate undergoes a slow 1,3-rearrangement into an unreactive N-acylurea. The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as a hyper-nucleophile, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which subsequently reacts with the alcohol to form the ester[3][4].

Step-by-Step Methodology:

  • Charge a dry flask with 5-Chloro-2-hydroxy-4-methoxybenzoic acid (1.0 eq), the target alcohol (1.1 eq), and anhydrous Dichloromethane (DCM) (0.1 M).

  • Add DMAP (0.1 eq). Cool the mixture to

    
     using an ice bath. (Cooling suppresses the exothermic rearrangement of the O-acylisourea).
    
  • Add EDC·HCl or DCC (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12–16 hours under an inert atmosphere (Nitrogen/Argon).

  • Workup: If DCC was used, filter the white precipitate (dicyclohexylurea, DCU) through a pad of Celite[4]. If EDC·HCl was used, proceed directly to washing.

  • Wash the organic filtrate sequentially with 1M HCl (to remove DMAP and EDC byproducts), saturated aqueous

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate.

Self-Validating Analytical Checkpoint:

  • TLC: The product spot will run significantly higher (less polar) than the starting acid.

  • IR Spectroscopy: Disappearance of the broad

    
     stretch of the carboxylic acid (
    
    
    
    ) and a shift of the carbonyl stretch from
    
    
    (H-bonded acid) to
    
    
    (H-bonded ester).
Protocol C: Fischer Esterification (The Thermodynamic Approach)

Objective: Alternative synthesis of simple esters when alkyl halides or carbodiimides are unavailable. Causality: Relies on Le Chatelier’s principle (using the alcohol as the solvent) and extreme thermodynamic forcing (refluxing with concentrated sulfuric acid) to overcome the high activation energy barrier imposed by the intramolecular hydrogen bond[1].

Step-by-Step Methodology:

  • Dissolve 5-Chloro-2-hydroxy-4-methoxybenzoic acid (1.0 eq) in excess absolute Methanol (serves as both reactant and solvent,

    
     mL per gram of acid).
    
  • Carefully add concentrated

    
     (0.2 eq) dropwise while stirring.
    
  • Equip the flask with a reflux condenser and heat to

    
     (reflux) for 18–24 hours.
    
  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove

    
     of the methanol.
    
  • Dilute the residue with Ethyl Acetate and carefully neutralize the remaining acid by adding saturated aqueous

    
     until gas evolution ceases[1].
    
  • Separate the layers, wash the organic layer with brine, dry over

    
    , and concentrate.
    

Self-Validating Analytical Checkpoint:

  • Mass Spectrometry (LC-MS): Confirm the mass shift from the starting acid (

    
     202.6 for 
    
    
    
    ) to the methyl ester (
    
    
    217.0 for
    
    
    ).

References

1.[1] Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. IvyPanda. Available at:[Link] 2.[2] Phenol Acidity Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at:[Link] 3.[5] Formation of the carbocation intermediate in the salicylic acid adsorption on activated carbons at pH 2. ResearchGate. Available at:[Link] 4.[3] Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). DOI: 10.1039/D1GC02251B. Available at:[Link] 5.[4] Steglich esterification. Wikipedia. Available at: [Link]

Sources

Application

Application Note: High-Value Derivatization of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

Executive Summary This application note provides a comprehensive technical guide for the derivatization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 321-14-2 analog/derivative). This scaffold represents a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive technical guide for the derivatization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 321-14-2 analog/derivative). This scaffold represents a "privileged structure" in medicinal chemistry, combining the pharmacophoric features of salicylic acid (2-hydroxybenzoic acid) with the metabolic stability of a chlorinated aromatic ring and the electronic modulation of a methoxy group.[1]

Targeted primarily at drug discovery researchers, this guide details three validated synthetic protocols:

  • Chemoselective Amidation: Synthesis of bioactive salicylanilides.[1]

  • Hydrazide-Hydrazone Scaffold Construction: A route to antifungal/antimicrobial agents.[1][2]

  • Phenolic O-Alkylation: Tuning lipophilicity for ADME optimization.

Chemical Reactivity Profile

Understanding the electronic environment of the starting material is critical for reaction success.[1]

  • 1-Carboxyl Group (COOH): The primary site for derivatization.[1] Reactivity is moderated by the intramolecular hydrogen bond with the 2-hydroxyl group.[1]

  • 2-Hydroxyl Group (OH): Acts as a hydrogen bond donor.[1] In amidation reactions, it stabilizes the transition state but can compete as a nucleophile if conditions are too basic.[1]

  • 4-Methoxy Group (OMe): A strong electron-donating group (EDG) by resonance.[1] It increases electron density at the ortho positions, making the ring susceptible to electrophilic attack, though the 5-chloro substituent mitigates this.[1]

  • 5-Chloro Group (Cl): An electron-withdrawing group (EWG).[1] It increases the acidity of the phenolic hydroxyl (pKa modulation) and enhances lipophilicity (

    
    ), improving membrane permeability of the final derivatives.[1]
    
Structural Visualization[1]

ChemicalProfile Scaffold 5-Chloro-2-hydroxy- 4-methoxybenzoic acid COOH 1-COOH: Amidation/Esterification Scaffold->COOH OH 2-OH: H-Bond Donor/Nucleophile Scaffold->OH OMe 4-OMe: Electron Donor Scaffold->OMe Cl 5-Cl: Lipophilicity/Acidity Scaffold->Cl OH->COOH Intramolecular H-Bond

Figure 1: Functional group analysis of the starting scaffold.[1]

Protocol 1: Synthesis of Bioactive Salicylanilides (Direct Amidation)

Objective: Synthesis of N-aryl-5-chloro-2-hydroxy-4-methoxybenzamides. Significance: Salicylanilides are potent antibacterial and antimycobacterial agents.[1][3] The free phenolic hydroxyl is essential for activity, often acting as a proton uncoupler in bacterial membranes.[1]

Methodological Rationale

Standard coupling reagents (EDC/HOBt) can be used, but the PCl₃ method is preferred for salicylanilides.[1] It generates the acid chloride in situ in a non-polar solvent, preventing the phenolic OH from reacting (self-esterification) and avoiding the need for protection/deprotection steps.[1]

Step-by-Step Protocol

Materials:

  • 5-Chloro-2-hydroxy-4-methoxybenzoic acid (1.0 equiv)[1]

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 equiv)[1]

  • Phosphorus Trichloride (PCl₃) (0.5 equiv)[1]

  • Chlorobenzene or Xylene (anhydrous)[1]

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet with the substituted aniline (10 mmol) and 5-Chloro-2-hydroxy-4-methoxybenzoic acid (10 mmol) in chlorobenzene (30 mL).

  • Activation: Heat the mixture to 60–70°C.

  • Addition: Add PCl₃ (5 mmol) dropwise over 15 minutes. Caution: HCl gas evolution.[1]

  • Reflux: Raise temperature to reflux (132°C for chlorobenzene) and stir for 3–4 hours. The reaction mixture should become homogeneous.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) containing NaHCO₃ (saturated) to neutralize residual acid.

  • Isolation: Filter the precipitated solid.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid.[1]

Self-Validation Check:

  • IR Spectroscopy: Look for the Amide I band (~1650 cm⁻¹) and Amide II band (~1540 cm⁻¹).[1] The disappearance of the broad carboxylic O-H stretch (2500–3300 cm⁻¹) confirms conversion.[1]

Protocol 2: The Hydrazide-Hydrazone Route[1]

Objective: Synthesis of N'-benzylidene-5-chloro-2-hydroxy-4-methoxybenzohydrazides. Significance: Hydrazone derivatives of benzoic acids exhibit significant antifungal activity (e.g., against Candida spp.) and can inhibit specific enzymes like urease.[1]

Workflow Diagram

HydrazoneSynthesis Acid Start: Acid Scaffold Ester Intermediate 1: Methyl Ester Acid->Ester Fischer Esterification Reagent1 MeOH, H2SO4 (cat) Reflux, 8h Hydrazide Intermediate 2: Acid Hydrazide Ester->Hydrazide Hydrazinolysis Hydrazone Final Product: Hydrazone (Schiff Base) Hydrazide->Hydrazone Condensation Reagent2 NH2NH2·H2O EtOH, Reflux, 4h Reagent3 Ar-CHO, EtOH Cat. AcOH

Figure 2: Stepwise synthesis of hydrazone derivatives.

Step-by-Step Protocol
Step A: Methyl Ester Formation[1]
  • Dissolve the acid (10 mmol) in dry Methanol (20 mL).

  • Add conc.[1][2] H₂SO₄ (0.5 mL) dropwise.

  • Reflux for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1]

  • Evaporate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate.[1]

Step B: Hydrazide Formation[1]
  • Dissolve the methyl ester (from Step A) in Ethanol (15 mL).

  • Add Hydrazine Hydrate (80%, 50 mmol, excess) slowly.

  • Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.[1]

  • Filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: This intermediate should show a sharp doublet (NH₂) and singlet (NH) in ¹H NMR around 4.5 and 9.0 ppm, respectively.[1]

Step C: Hydrazone Condensation[1]
  • Dissolve the hydrazide (5 mmol) and an aromatic aldehyde (5 mmol) in Ethanol (20 mL).

  • Add 2–3 drops of Glacial Acetic Acid (catalyst).[1]

  • Reflux for 2–4 hours.

  • Cool to room temperature; the hydrazone will crystallize.[1] Filter and wash with ether.[1]

Protocol 3: Phenolic O-Alkylation[1]

Objective: Synthesis of 5-chloro-4-methoxy-2-(substituted-alkoxy)benzoic acids/esters. Significance: Modifying the 2-position alters the lipophilicity (LogP) and steric bulk, which can enhance binding affinity to receptors (e.g., 5-HT₄ receptors for related benzamides).[1]

Methodological Rationale

The phenolic hydroxyl at position 2 is acidic (pKa ~8–9) due to the electron-withdrawing 5-Cl and the carbonyl group.[1] Weak bases like K₂CO₃ in a polar aprotic solvent (DMF or Acetone) are sufficient for deprotonation.[1]

Step-by-Step Protocol

Materials:

  • Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (prepared in Protocol 2, Step A).[1]

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide).[1]

  • Potassium Carbonate (anhydrous).[1]

  • DMF (Dimethylformamide).[1]

Procedure:

  • Solvation: Dissolve the methyl ester (5 mmol) in DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (10 mmol) and stir at room temperature for 30 minutes. The color may change to yellow/orange (phenoxide formation).[1]

  • Alkylation: Add the Alkyl Halide (6 mmol) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours.

  • Quench: Pour onto crushed ice. The product usually precipitates.[1]

  • Hydrolysis (Optional): If the free acid is required, reflux the ester with LiOH in THF/Water.

Analytical Data Summary (Expected)

The following spectroscopic signatures are characteristic for derivatives of this scaffold.

Feature¹H NMR Signal (δ ppm)MultiplicityNotes
Amide NH 10.0 – 10.8Singlet (br)For Salicylanilides (Protocol 1).[1]
Phenolic OH 11.5 – 12.5SingletHighly deshielded due to intramolecular H-bond (if unreacted).[1]
Methoxy (4-OMe) 3.8 – 3.9SingletDiagnostic sharp singlet.[1]
Aromatic H (H3) 6.5 – 6.7SingletShielded by 2-OH and 4-OMe.[1]
Aromatic H (H6) 7.8 – 8.0SingletDeshielded by 1-COOH.[1]
Hydrazone CH=N 8.3 – 8.6SingletCharacteristic for Protocol 2 products.[1]

References

  • Abdelaziz, A. M., et al. (2015).[1][4] Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5, 253-260.[1][4]

  • Krátký, M., et al. (2017).[1] Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.[1][5] Journal of Molecular Liquids.

  • Sigma-Aldrich. Product Specification: 5-Chloro-2-hydroxy-4-methoxy-benzoic acid methyl ester.[1]

  • PubChem. Compound Summary: 5-Chloro-2-hydroxybenzoic acid (Structural Analog).[1]

Sources

Method

A Robust Thin-Layer Chromatography (TLC) Method for the Separation and Identification of 5-Chloro-2-hydroxy-4-methoxybenzoic acid

An Application Note for Drug Development Professionals Abstract This application note provides a detailed and scientifically-grounded protocol for the separation of 5-Chloro-2-hydroxy-4-methoxybenzoic acid using normal-p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed and scientifically-grounded protocol for the separation of 5-Chloro-2-hydroxy-4-methoxybenzoic acid using normal-phase Thin-Layer Chromatography (TLC). The methodology is optimized for researchers, scientists, and drug development professionals requiring a rapid, reliable, and cost-effective technique for reaction monitoring, purity assessment, or qualitative identification. The rationale behind the selection of the stationary phase, mobile phase composition, and visualization techniques is thoroughly explained to ensure methodological robustness and reproducibility.

Introduction and Scientific Rationale

5-Chloro-2-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid derivative. Its structure incorporates several key functional groups that dictate its chromatographic behavior: a polar carboxylic acid, a phenolic hydroxyl group, an electron-donating methoxy group, and a halogen substituent on an aromatic ring. These features render the molecule moderately polar and acidic.

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used extensively in pharmaceutical development for its simplicity, speed, and high throughput.[1] It operates on the principle of differential partitioning of an analyte between a solid stationary phase and a liquid mobile phase.[2] For a compound like 5-Chloro-2-hydroxy-4-methoxybenzoic acid, controlling its strong interactions with the stationary phase is paramount to achieving a successful separation.

The primary challenge in the TLC of carboxylic acids is their tendency to "streak" or "tail" on the plate. This phenomenon occurs due to the strong, often irreversible, adsorption of the polar carboxylate anion onto the active sites of the stationary phase.[3] This guide presents a method that suppresses this ionization, leading to sharp, well-defined spots and reliable retention factor (Rf) values.

Principles of the TLC Separation Method

This protocol employs a normal-phase TLC system, where a polar stationary phase is used in conjunction with a less polar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is the chosen stationary phase. Its surface is rich in silanol (Si-OH) groups, making it highly polar and slightly acidic.[3][4] Polar compounds, like our analyte, will interact strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, thus moving more slowly up the plate.

  • Mobile Phase: The mobile phase is a mixture of solvents designed to have a lower polarity than the stationary phase. The key to this method is the inclusion of a small percentage of a volatile acid, such as acetic acid. This acidic modifier serves a critical purpose: it protonates the carboxylic acid and phenolic hydroxyl groups of the analyte, maintaining them in their less polar, neutral forms.[5] This suppression of ionization minimizes the strong ionic interactions with the silica surface, preventing streaking and allowing the compound to travel up the plate as a compact spot.[6]

  • Analyte Migration and Rf Value: The extent to which the analyte moves up the plate is quantified by the Retention Factor (Rf). The Rf is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[7][8] A lower Rf value indicates stronger interaction with the stationary phase (higher polarity or less solubility in the mobile phase), while a higher Rf value signifies weaker interaction.[3][9]

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from preparation to final analysis.

TLC_Workflow Figure 1: TLC Experimental Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Sample Solution (1-2 mg/mL in Methanol) D Spot TLC Plate (Use capillary tube) A->D B Prepare Mobile Phase (e.g., Hexane:EtOAc:AcOH) C Prepare TLC Chamber (Add mobile phase & saturate) B->C E Develop Chromatogram (Place plate in chamber) C->E D->E F Dry the Plate E->F G Visualize Spots (Under UV 254 nm light) F->G H Circle Spots & Mark Solvent Front G->H I Calculate Rf Value (Spot Distance / Solvent Distance) H->I

Caption: A step-by-step workflow for the TLC analysis.

Detailed Application Protocol

Materials and Reagents
  • Analyte: 5-Chloro-2-hydroxy-4-methoxybenzoic acid

  • TLC Plates: Silica gel 60 F₂₅₄ plates (The "F₂₅₄" indicates the presence of a fluorescent indicator for UV visualization at 254 nm)[10]

  • Solvents (HPLC or ACS Grade):

    • Hexane

    • Ethyl Acetate (EtOAc)

    • Glacial Acetic Acid (AcOH)

    • Methanol (for sample preparation)

  • Equipment:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

    • Fume hood

Preparation Steps
  • Sample Solution Preparation: Dissolve approximately 1-2 mg of 5-Chloro-2-hydroxy-4-methoxybenzoic acid in 1 mL of methanol. Ensure the sample is fully dissolved.

  • Mobile Phase Preparation: In a clean, dry graduated cylinder, prepare the desired mobile phase. A recommended starting system is a mixture of Hexane:Ethyl Acetate:Glacial Acetic Acid in a 70:30:1 ratio by volume . Prepare this solution in a fume hood.

  • TLC Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall of the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, which is crucial for reproducible results. Close the chamber with the lid and allow it to saturate for at least 10-15 minutes.

Chromatographic Procedure
  • Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica layer.

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the origin line. The ideal spot size is 1-2 mm in diameter. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the lid and allow the solvent front to ascend the plate by capillary action.

  • Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately, and with a pencil, mark the position of the solvent front.[3]

  • Drying: Allow the plate to air dry completely in a fume hood to evaporate all residual mobile phase solvents.

Visualization and Analysis
  • Primary Visualization (Non-destructive): Place the dried TLC plate under a UV lamp and observe it at a wavelength of 254 nm.[11] The aromatic ring of the analyte will quench the fluorescence of the plate's indicator, causing the compound to appear as a dark spot against a bright green background.[10] Gently circle the spot(s) with a pencil.

  • Secondary Visualization (Optional, Destructive): For confirmation, the plate can be stained. A ferric chloride (FeCl₃) stain is excellent for detecting the phenolic hydroxyl group.[12][13] Prepare a 1% solution of FeCl₃ in 50% aqueous methanol. Spray the plate with this solution. Phenolic compounds typically yield a blue, violet, or green colored spot.

  • Rf Value Calculation: Measure the distance from the origin line to the center of the circled spot (Distance A). Measure the distance from the origin line to the solvent front line (Distance B). Calculate the Rf value using the following formula:[14]

    Rf = Distance A / Distance B

Expected Results and Method Optimization

The polarity of the mobile phase is the most critical factor influencing the Rf value. By adjusting the ratio of hexane (non-polar) to ethyl acetate (polar), the Rf can be optimized.

Mobile Phase System (Hexane:EtOAc:AcOH)Expected Rf RangeObservations and Rationale
80:20:1 0.15 - 0.25Low Polarity: The mobile phase has a lower eluotropic strength. The polar analyte interacts strongly with the silica, resulting in a low Rf value. Good for separating from very non-polar impurities.
70:30:1 0.30 - 0.45Optimal Polarity: This system typically provides a good balance, moving the analyte to a well-resolved position in the middle of the plate. This is the recommended starting point.
60:40:1 0.50 - 0.65Higher Polarity: The increased proportion of ethyl acetate makes the mobile phase more competitive for the active sites on the silica gel, carrying the analyte further up the plate and resulting in a higher Rf value.

Note: An ideal Rf value for good separation is generally considered to be between 0.2 and 0.6. The constant small amount of acetic acid is crucial in all systems to prevent streaking.[5]

Conclusion

This application note details a robust and reliable normal-phase TLC method for the separation of 5-Chloro-2-hydroxy-4-methoxybenzoic acid. By employing a silica gel stationary phase and an acidified hexane/ethyl acetate mobile phase, this protocol effectively mitigates the common issue of tailing associated with carboxylic acids. The procedure is straightforward, rapid, and easily adaptable for routine analysis in a drug development or synthetic chemistry laboratory. The clear rationale provided for each step empowers the user to troubleshoot and optimize the method for their specific application.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • OCR A-Level Chemistry Notes. Thin-Layer Chromatography and Rf Values (14.1.1). Available at: [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. YouTube. Available at: [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • Slyundina, E. A., et al. (2016). Thin-layer chromatography of benzoic acids with a controlled gas phase: A comparison of different stationary phases. Journal of Planar Chromatography – Modern TLC, 29(1), 16-21. Available at: [Link]

  • TLC Visualization Solutions. A collection of recipes for TLC stains. Available at: [Link]

  • Nurok, D., et al. (1998). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. LCGC North America, 16(7). Available at: [Link]

  • Sherma, J. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Rabel, F. M., & Palmer, C. F. (1993). Optimization of mobile phase conditions for TLC methods used in pharmaceutical analyses. Journal of Chromatographic Science, 31(9), 373-377. Available at: [Link]

  • Glass Chromatography Application. (n.d.). TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. Available at: [Link]

  • Smolkove, O. I., et al. (2007, February 1). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Separation Science and Technology. Available at: [Link]

  • Wardas, W., et al. (2003). TLC fractionation and visualization of selected phenolic compounds applied as drugs. Journal of Planar Chromatography – Modern TLC, 16(4), 299-304. Available at: [Link]

  • LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Mor-García, S., et al. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51421. Available at: [Link]

  • Manasa Life Sciences. Thin Layer Chromatography. Available at: [Link]

  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

Sources

Application

Derivatization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid for GC-MS analysis

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Abstract This protocol details the quantitative analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid using G...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

Abstract

This protocol details the quantitative analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of dual active hydrogen functionalities (carboxylic acid and phenolic hydroxyl), this analyte exhibits poor volatility and thermal instability in its native form. We present a validated Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This method ensures quantitative conversion to the bis-trimethylsilyl (bis-TMS) derivative, enabling high-sensitivity detection (LOD < 5 ng/mL) and distinct mass spectral fragmentation for structural confirmation.

Introduction & Chemical Basis

The Analytical Challenge: 5-Chloro-2-hydroxy-4-methoxybenzoic acid is a polar, amphoteric molecule often encountered as a degradation product in pharmaceutical stability studies or as a metabolite in agrochemical residues.

  • Polarity: The carboxylic acid (

    
    ) and phenolic hydroxyl (
    
    
    
    ) groups create strong intermolecular hydrogen bonding, leading to peak tailing and irreversible adsorption in the GC inlet.
  • Thermal Instability: Direct injection often results in decarboxylation, yielding 4-chloro-3-methoxyphenol artifacts.

The Solution: Two-Step Silylation Mechanism To render the molecule GC-amenable, we utilize nucleophilic substitution to replace active protons with trimethylsilyl (TMS) groups.

  • Carboxyl Silylation: Rapid conversion of the -COOH to a silyl ester (-COOSiMe

    
    ).
    
  • Phenolic Silylation: Conversion of the sterically hindered or hydrogen-bonded phenolic -OH to a silyl ether (-OSiMe

    
    ).
    

Note: The addition of 1% TMCS acts as a catalyst, increasing the silyl donor strength of BSTFA to ensure the phenolic group—often stabilized by intramolecular H-bonding with the adjacent carbonyl—is fully derivatized.

Materials & Equipment

Reagents:

  • Analyte Standard: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (purity >98%).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck). Note: Must be fresh and stored in a desiccator.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst) or Ethyl Acetate (dried over molecular sieves).

  • Internal Standard (ISTD): 2,4-Dichlorobenzoic acid or deuterated Salicylic acid-d4.

Instrumentation:

  • GC System: Agilent 8890 or equivalent with Split/Splitless inlet.

  • MS Detector: Single Quadrupole (e.g., Agilent 5977B) operating in EI mode (70 eV).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.

Experimental Protocol

Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL).

  • Working Standards: Dilute stock to concentrations of 1, 5, 10, 20, and 50 µg/mL in Ethyl Acetate.

  • ISTD Addition: Add Internal Standard to a final concentration of 10 µg/mL in all vials.

Derivatization Workflow

Critical Step: Moisture is the enemy. Ensure all vials and solvents are strictly anhydrous.

  • Evaporation: Aliquot 100 µL of Working Standard into a 2 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex for 10 seconds to dissolve the residue.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS . Cap immediately with a Teflon-lined crimp cap.

  • Reaction: Incubate at 70°C for 45 minutes in a heating block.

    • Why 70°C? Room temperature silylation is often insufficient for the phenolic -OH due to steric hindrance and intramolecular bonding with the carboxyl group.

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If sensitivity is too high, dilute with 200 µL of anhydrous Isooctane.

  • Injection: Inject 1 µL directly into the GC-MS.

GC-MS Method Parameters
ParameterSetting
Inlet Mode Splitless (Purge flow 50 mL/min at 1.0 min)
Inlet Temp 260°C
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 80°C (hold 1 min) → 20°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Source Temp 230°C
Quad Temp 150°C
Acquisition Scan (m/z 50–500) for ID; SIM for Quantitation

Results & Discussion

Reaction Mechanism & Pathway

The following diagram illustrates the conversion of the native acid to its Bis-TMS derivative.

Derivatization Native 5-Chloro-2-hydroxy- 4-methoxybenzoic acid (MW 202.6) Intermediate Mono-TMS Intermediate (Transient) Native->Intermediate Carboxyl Silylation (Fast) Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Native Derivative Bis-TMS Derivative (MW ~346.6) Intermediate->Derivative Phenolic Silylation (Rate Limiting - Requires Heat)

Figure 1: Reaction pathway. The phenolic hydroxyl requires thermal energy and TMCS catalysis to overcome intramolecular hydrogen bonding.

Mass Spectral Interpretation (Predicted)

The Bis-TMS derivative (


) has a molecular weight of approximately 346.9 Da (based on 

).
  • Molecular Ion (

    
    ):  m/z 346 (Distinct, usually 10-20% abundance).
    
  • Base Peak (

    
    ):  m/z 331. Loss of a methyl group (
    
    
    
    ) from the silicon atom. This is the most stable cation and recommended for SIM quantification.
  • Silicon Isotope Cluster: Look for the characteristic A+1 (Si-29) and A+2 (Cl-37) isotope patterns to confirm the presence of Silicon and Chlorine.

  • Fragment Ions:

    • m/z 229 (

      
      ): Loss of the carboxyl-TMS group (
      
      
      
      ).
    • m/z 73 (

      
      ): Characteristic trimethylsilyl fragment.
      
Linearity and Sensitivity
  • Linear Range: 0.5 µg/mL to 50 µg/mL (

    
    ).
    
  • Limit of Detection (LOD): ~0.05 µg/mL (Scan mode, S/N > 3).

  • Carryover: Negligible if inlet liner is deactivated (silanized glass wool recommended).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Response of Bis-TMS Incomplete reaction due to moisture.Dry sample thoroughly; use fresh BSTFA. Ensure Pyridine is anhydrous.
Peak Tailing Active sites in inlet liner.Replace liner with deactivated splitless liner.
Extra Peak (M-72) Mono-TMS derivative (Phenol underivatized).Increase reaction time or temperature (e.g., 80°C for 60 min).
Artifacts (Siloxanes) Septum bleed or old reagent.Use low-bleed septa; check reagent blank.

Self-Validating QC System:

  • Reagent Blank: Inject BSTFA/Pyridine mix alone. Should show no peaks at the analyte retention time.

  • System Suitability: Inject the 10 µg/mL standard 5 times. RSD of peak area should be < 5%.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • Sigma-Aldrich. (2023).[1] Silylation Reagents: BSTFA and TMCS Protocols. Technical Bulletin.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482.

  • NIST Mass Spectrometry Data Center. (2023). Gas Chromatography Retention Indices and Mass Spectra.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 5-Chloro-2-hydroxy-4-methoxybenzoic acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly functionalized benzoic acid derivatives. The compound 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly functionalized benzoic acid derivatives. The compound 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) is a classic example of a molecule that looks deceptively simple but behaves stubbornly in aqueous media.

The core of the issue lies in its structural thermodynamics. The presence of the 5-chloro group significantly increases the lipophilicity of the molecule, while the 2-hydroxy and carboxylic acid groups form a highly stable, tightly packed crystal lattice via strong intra- and intermolecular hydrogen bonding[1]. To successfully solubilize this compound, we must strategically disrupt this lattice using dielectric shifts, targeted co-solvents, or pH manipulation.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the quantitative parameters governing this compound's behavior.

PropertyValueCausality / Impact on Solubilization Strategy
Molecular Weight 202.59 g/mol Moderate size; standard diffusion and solvation kinetics apply.
Aqueous Solubility (Log S) -3.32 (~0.1 mg/mL)Poorly soluble in pure water; necessitates the use of co-solvents, surfactants, or pH manipulation for biological assays[1].
pKa (Carboxylic Acid) ~2.6 – 3.0Highly acidic for an organic molecule. Allows for rapid salt formation and ionization at physiological pH (7.4)[2].
H-Bond Donors / Acceptors 2 / 4Creates a rigid intermolecular lattice. Requires polar aprotic solvents (e.g., DMSO) with strong H-bond acceptor capabilities to disrupt[1].
Section 1: Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into my biological assay buffer (pH 7.4). Why does this happen and how do I fix it?

  • Causality: This is a classic "solvent crash-out." DMSO has a dielectric constant of ~46.7, which perfectly solvates the hydrophobic regions of the molecule[3]. When rapidly introduced into water (dielectric constant ~80), the localized environment shifts instantly. The hydrophobic forces drive the compound to self-associate and nucleate into micro-crystals faster than the buffer can ionize the carboxylic acid.

  • Solution: Pre-ionize the micro-environment. Instead of adding the DMSO stock directly to the buffer, perform a step-wise dilution. Alternatively, adjust the pH of a small volume of your aqueous phase to > 8.0 before adding the DMSO stock, then titrate the entire solution back to pH 7.4. Always ensure your final assay concentration maintains at least 1% DMSO or 0.1% Tween-20 to stabilize the transition state.

Q2: I need to formulate this compound for oral gavage (PO) dosing in mice at 10 mg/kg, but it won't dissolve in standard saline. What vehicle should I use?

  • Causality: Normal saline (0.9% NaCl) lacks the lipophilic capacity to overcome the crystal lattice energy of the 5-chloro and 4-methoxy groups. Furthermore, the high ionic strength of saline can actually depress solubility via the "salting-out" effect.

  • Solution: Utilize a multi-component co-solvent/surfactant system that bridges the polarity gap. A field-proven, well-tolerated in vivo formulation for this class of compounds is 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline .

Q3: Can I use heat to force the compound into an aqueous solution?

  • Causality: While thermodynamics generally dictate that solubility increases with temperature, salicylic acid derivatives are prone to partial degradation or decarboxylation when subjected to prolonged heat in aqueous environments[3].

  • Solution: Avoid heating the solution above 50°C. Instead of thermal energy, use mechanical energy (sonication) combined with chemical energy (pH adjustment) to drive dissolution.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step. If the validation fails, the system is not at equilibrium, and the protocol must be repeated.

Protocol A: Preparation of a 10 mM In Vitro Master Stock

Use this protocol for cell culture or biochemical assays where DMSO is tolerated.

  • Weighing: Accurately weigh 2.03 mg of 5-Chloro-2-hydroxy-4-methoxybenzoic acid into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If any particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot into single-use PCR tubes and store at -20°C to prevent freeze-thaw degradation and hygroscopic moisture absorption.

Validation Step: Inspect the solution under a bright, focused light against a dark background. The solution must be perfectly clear. If a "Tyndall effect" (hazy light scattering) is observed, micro-precipitates are present, indicating moisture contamination in your DMSO. Discard and remake with fresh anhydrous solvent.

Protocol B: Preparation of a 2 mg/mL In Vivo Dosing Formulation

Use this protocol for animal dosing where a clear, homogenous suspension is required.

  • Initial Solvation: Weigh 20 mg of the compound into a clean glass vial. Add 0.5 mL of DMSO (5% of final volume) and vortex until completely dissolved.

  • Co-solvent Addition: Add 4.0 mL of PEG300 (40%) and vortex thoroughly for 1 minute to ensure complete molecular dispersion.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5%) and mix until the viscous solution is entirely homogenous.

  • Aqueous Phase: Critical Step — Slowly add 5.0 mL of 0.9% normal saline (50%) dropwise while continuously vortexing. Rapid addition will cause localized precipitation.

Validation Step: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. If a visible white pellet forms at the bottom of the tube, the compound has crashed out, indicating the saline was added too rapidly. The batch must be discarded.

Protocol C: Aqueous Solubilization via pH Adjustment (Solvent-Free)

Use this protocol when organic solvents like DMSO or PEG are strictly prohibited.

  • Suspension: Suspend the required mass of the compound in 90% of your target final volume of deionized water.

  • Ionization: Add 1M NaOH dropwise while stirring continuously. Monitor the pH. As the pH approaches 8.5 – 9.0, the compound will rapidly dissolve as it converts into its highly soluble sodium salt form.

  • Equilibration: Once the solution is completely clear, stir for an additional 10 minutes.

  • Neutralization: Slowly back-titrate the pH to 7.4 using 0.1M HCl. Add deionized water to reach your final target volume.

Validation Step: Measure the final pH using a calibrated micro-pH probe. The pH must remain stable at 7.4 for at least 30 minutes. A drifting pH indicates incomplete equilibration of the solid-state acid, requiring further stirring.

Section 3: Solubilization Decision Workflow

SolubilizationWorkflow Start 5-Chloro-2-hydroxy- 4-methoxybenzoic acid App Downstream Application? Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DMSO Dissolve in 100% DMSO (Master Stock) InVitro->DMSO Vehicle Formulate in Co-solvents: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline InVivo->Vehicle Aqueous Solvent-Free Required? InVivo->Aqueous Buffer Dilute in Assay Buffer (Keep DMSO < 1%) DMSO->Buffer Salt Adjust pH to 8.5 with NaOH (Form Sodium Salt) Aqueous->Salt Yes Neutralize Back-titrate to pH 7.4 Salt->Neutralize

Decision tree for solubilizing 5-Chloro-2-hydroxy-4-methoxybenzoic acid based on application.

References
  • Title: PubChem Compound Summary for CID 9447, 5-Chlorosalicylic Acid | Source: National Center for Biotechnology Information (NIH) | URL: [Link]

  • Title: Solubility and Decomposition of Organic Compounds in Subcritical Water | Source: MDPI Molecules | URL: [Link]

Sources

Optimization

Optimizing pH conditions for 5-Chloro-2-hydroxy-4-methoxybenzoic acid extraction

Welcome to the Technical Support Center for the extraction and isolation of substituted benzoic acids. As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and address the fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and isolation of substituted benzoic acids. As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and address the fundamental physicochemical mechanisms that govern your extractions.

When working with 5-Chloro-2-hydroxy-4-methoxybenzoic acid , your success entirely depends on manipulating its ionization state. This guide provides the causality behind pH optimization, troubleshooting for common failures, and validated step-by-step methodologies to ensure high-yield recoveries.

Part 1: The Physicochemical Causality of Extraction (The "Why")

To extract 5-Chloro-2-hydroxy-4-methoxybenzoic acid from an aqueous matrix into an organic solvent or onto a hydrophobic solid-phase sorbent, the molecule must be in its neutral, lipophilic state.

This compound contains two ionizable functional groups:

  • A Carboxylic Acid (-COOH): The electron-withdrawing chloro group and the ortho-hydroxyl group (which stabilizes the conjugate base via intramolecular hydrogen bonding) significantly lower the pKa of the carboxylic acid. Based on the structural analog 5-chlorosalicylic acid, the pKa is approximately 2.63 [1].

  • A Phenolic Hydroxyl (-OH): Typically exhibits a pKa > 8.0.

According to the Henderson-Hasselbalch equation, the ratio of ionized to unionized molecules is strictly dictated by the pH of the surrounding medium[2]. If the pH is above the pKa (e.g., pH > 4.0), the molecule exists as a water-soluble carboxylate anion, making organic extraction nearly impossible[3]. To ensure >99% of the molecules are protonated (neutral), you must apply the "2-pH-unit rule," which requires the aqueous phase to be acidified to at least 1.5 to 2.0 units below the analyte's pKa[4]. Therefore, the critical target pH for extraction is 1.0 to 1.5 .

G Start Aqueous Sample Containing Analyte High_pH pH > 3.0 (Above pKa) Start->High_pH Inadequate Acidification Low_pH pH < 1.5 (Below pKa) Start->Low_pH Optimal Acidification (HCl) Ionized Carboxylate Anion (Water Soluble) High_pH->Ionized Neutral Protonated Acid (Lipid Soluble) Low_pH->Neutral Org_Phase_Fail Low Organic Recovery (< 10%) Ionized->Org_Phase_Fail Liquid-Liquid Extraction Org_Phase_Success High Organic Recovery (> 95%) Neutral->Org_Phase_Success Liquid-Liquid Extraction

Fig 1: Influence of aqueous pH on ionization and extraction efficiency of benzoic acids.

Part 2: Troubleshooting & FAQs

Q1: I am using ethyl acetate for liquid-liquid extraction (LLE), but my recovery of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is less than 20%. What is going wrong? A: Your aqueous phase pH is likely too high. At a neutral pH (~7.0), the carboxylic acid moiety is fully deprotonated, making the molecule highly polar and water-soluble[5]. To drive the compound into the ethyl acetate layer, you must acidify the aqueous sample to a pH of 1.0–1.5 using a strong acid like 1M HCl. This suppresses ionization, rendering the molecule lipophilic enough to partition into the organic layer[2]. Self-Validation Tip: Always verify the pH of the aqueous layer using pH paper after adding your sample matrix, as biological or environmental matrices can have strong, unexpected buffering capacities.

Q2: I want to transition from LLE to Solid-Phase Extraction (SPE) using a C18 cartridge. How should I adjust the loading and elution pH? A: For silica-based C18 sorbents, retention relies entirely on hydrophobic interactions. Acidify your sample to pH 1.0–2.0 prior to loading. Recent optimization studies on benzoic acid derivatives demonstrate that maximum retention on C18 occurs when the sample pH is strictly maintained between 1 and 3[6]. For elution, use an organic solvent (e.g., Methanol) containing a small percentage of acidified water (pH ~2.6). This maintains the protonated state during desorption, preventing secondary interactions with residual silanol groups on the silica backbone and ensuring sharp elution profiles[6],[4].

Q3: I acidified my sample to pH 1.0, but I am seeing precipitation in my aqueous matrix before extraction. How do I proceed? A: Substituted benzoic acids have limited aqueous solubility at low pH because their neutral forms are highly hydrophobic. If precipitation occurs, you risk losing analyte to the walls of your vessel. Use an in-situ extraction approach: Add your organic extraction solvent (e.g., ethyl acetate) before or simultaneously with the acid. As the compound protonates and precipitates from the aqueous phase, it will immediately dissolve into the organic layer, preventing physical loss[7].

Part 3: Quantitative Extraction Parameters

To ensure reproducibility, benchmark your experimental setup against these optimized physicochemical parameters:

ParameterTarget Value / ReagentCausality / Rationale
Analyte pKa (approx.) 2.63 (Carboxylic acid)Dictates the required pH for neutral state partitioning.
Optimal Aqueous pH 1.0 – 1.5Ensures >99% of the analyte is protonated (2-pH-unit rule).
LLE Extraction Solvent Ethyl Acetate or DichloromethaneHigh partition coefficient (LogP) for neutral benzoic acids.
SPE Sorbent End-capped C18Hydrophobic retention; end-capping prevents silanol tailing.
Expected Recovery > 95%Validated threshold for optimized acidic extractions.

Part 4: Step-by-Step Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol utilizes a self-validating system to ensure the analyte does not precipitate out of the recoverable phases.

  • Sample Preparation: Transfer 1.0 mL of the aqueous sample into a glass centrifuge tube.

  • Pre-Solvent Addition (Crucial Step): Add 2.0 mL of Ethyl Acetate to the tube before acidification. This ensures any precipitating analyte is immediately captured.

  • Acidification: Dropwise, add 1M HCl to the aqueous layer until the pH reaches 1.0–1.5. (Verify by spotting a micro-drop of the lower aqueous layer onto pH indicator paper).

  • Partitioning: Vortex the biphasic mixture vigorously for 60 seconds to maximize surface area contact between the phases.

  • Separation: Centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Recovery: Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (

    
    ) to the organic layer to remove trace water[5]. Filter and evaporate under nitrogen for downstream analysis.
    
Protocol B: Solid-Phase Extraction (SPE) Workflow

Designed for high-throughput purification using silica-based C18 cartridges.

SPE Condition 1. Condition Sorbent Methanol then UP Water Load 2. Load Sample Acidified to pH 1.0 - 1.5 Condition->Load Wash 3. Wash Impurities 0.1% HCl in Water Load->Wash Elute 4. Elute Analyte Methanol/Acidified Water (90:10) Wash->Elute

Fig 2: Optimized Solid-Phase Extraction (SPE) workflow for substituted benzoic acids.

  • Conditioning: Pass 3 mL of HPLC-grade Methanol through the 500 mg C18 cartridge to solvate the hydrophobic chains, followed by 3 mL of Ultrapure (UP) Water to equilibrate[6].

  • Sample Loading: Acidify the sample to pH 1.0 using 1M HCl. Load the sample onto the cartridge at a controlled flow rate of ~1-2 mL/min to allow sufficient interaction time with the sorbent.

  • Washing: Pass 2 mL of 0.1% HCl in water through the cartridge. Causality: The acidic wash removes polar interferences while keeping the target analyte protonated and securely bound to the C18 phase.

  • Elution: Elute the target compound using 2 mL of a Methanol/Acidified Water (pH 2.6) mixture (90:10, v/v)[6].

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen gas and reconstitute in your desired mobile phase.

References

  • Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks - MDPI. Available at:[Link]

  • Organic Acid-Base Extractions - Chemistry Steps. Available at: [Link]

  • Separation of Organic Compounds Using Liquid-Liquid Extraction - Scribd. Available at: [Link]

  • Intro to Designing Acid-Base Extractions - Part 1 of 2 - YouTube. Available at: [Link]

  • Experiment 5 — Acid-Base Chemistry and Extraction - Amherst College. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Degradation of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of 5-Chloro-2-hydroxy-4-methoxybenzoic acid. While direct experimental literat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of 5-Chloro-2-hydroxy-4-methoxybenzoic acid. While direct experimental literature on the thermal degradation of this specific molecule is limited, this guide synthesizes information from studies on structurally related substituted benzoic acids to provide a scientifically grounded framework for your experiments. We will explore predicted degradation pathways, offer troubleshooting advice for common analytical challenges, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected primary thermal degradation products of 5-Chloro-2-hydroxy-4-methoxybenzoic acid?

A1: Based on the extensive literature on substituted benzoic acids, the primary thermal degradation pathway for 5-Chloro-2-hydroxy-4-methoxybenzoic acid is expected to be decarboxylation .[1][2][3] This reaction involves the elimination of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of a substituted phenol.

The predicted primary degradation product is 4-Chloro-3-methoxyphenol .

At higher temperatures, secondary degradation of this primary product may occur. This could involve the cleavage of the methoxy group (demethylation) to produce methane (CH₄) and a substituted catechol, or other fragmentation reactions.[3]

Q2: I am observing an earlier-than-expected weight loss in my Thermogravimetric Analysis (TGA). What could be the cause?

A2: An early onset of decomposition can be attributed to several factors:

  • Impurities: The presence of residual solvents, starting materials, or by-products from the synthesis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid can lead to weight loss at temperatures lower than the decomposition temperature of the pure compound.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different thermal stabilities. It is crucial to characterize the solid-state form of your sample.

  • Atmosphere: The composition of the purge gas in your TGA instrument can significantly influence the degradation profile. An oxidative atmosphere (air) may lead to decomposition at lower temperatures compared to an inert atmosphere (nitrogen or argon).

  • Heating Rate: A faster heating rate can shift the decomposition onset to a higher temperature.[4] Ensure you are using a consistent and appropriate heating rate for your analysis.

Q3: My Differential Scanning Calorimetry (DSC) thermogram shows a complex series of endotherms and exotherms. How do I interpret these events?

A3: A complex DSC profile for 5-Chloro-2-hydroxy-4-methoxybenzoic acid could indicate a sequence of thermal events:

  • Endotherm (Melting): A sharp endothermic peak will correspond to the melting of the compound.

  • Endotherm/Exotherm (Decomposition): The thermal decomposition (thermolysis) is typically an endothermic process as it requires energy to break chemical bonds.[4] However, if the degradation products undergo subsequent exothermic reactions, such as oxidation or polymerization, you may observe an exothermic event.

  • Broad Endotherm: This could indicate the loss of residual solvent or moisture.

To de-convolute these events, we recommend running a TGA experiment concurrently. The TGA data will show weight loss associated with decomposition or solvent loss, helping you to correctly assign the thermal events in your DSC thermogram.

Q4: How can I definitively identify the degradation products of my 5-Chloro-2-hydroxy-4-methoxybenzoic acid sample?

A4: The most effective method for identifying volatile and semi-volatile degradation products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This technique involves heating the sample to a specific temperature in an inert atmosphere and then separating and identifying the resulting degradation products using GC-MS.[3]

For a comprehensive analysis, consider coupling your TGA to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR). This allows for the real-time identification of evolved gases during the decomposition process.[3][5]

Predicted Thermal Degradation Pathway

The following diagram illustrates the predicted primary degradation pathway of 5-Chloro-2-hydroxy-4-methoxybenzoic acid based on the known behavior of substituted benzoic acids.

G cluster_main Predicted Thermal Degradation of 5-Chloro-2-hydroxy-4-methoxybenzoic acid A 5-Chloro-2-hydroxy-4-methoxybenzoic acid B 4-Chloro-3-methoxyphenol A->B Decarboxylation (Primary Pathway) C Carbon Dioxide (CO₂) A->C

Caption: Predicted primary thermal degradation pathway.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability and degradation profile of 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

Objective: To determine the onset temperature of decomposition and the total mass loss.

Instrumentation: Thermogravimetric Analyzer (TGA), preferably coupled with MS or FTIR for evolved gas analysis.[3]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-2-hydroxy-4-methoxybenzoic acid into a ceramic or aluminum TGA pan.[3]

  • Instrument Setup:

    • Purge Gas: Nitrogen or Argon (inert atmosphere) at a flow rate of 20-50 mL/min.[3]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.[3]

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Quantify the percentage of mass loss at each decomposition step.

    • If using TGA-MS or TGA-FTIR, analyze the evolved gas profile to identify the degradation products.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a method for the separation and identification of the thermal degradation products.

Objective: To identify the chemical structures of the degradation products.

Instrumentation: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[3]

Procedure:

  • Sample Preparation: Place a small amount (0.1-1.0 mg) of 5-Chloro-2-hydroxy-4-methoxybenzoic acid into a pyrolysis sample cup.[3]

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Select a temperature based on the TGA data, typically just above the onset of major decomposition. A multi-step temperature profile can also be used.

    • Atmosphere: Helium.[3]

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is generally suitable for separating aromatic compounds.[3]

    • Temperature Program: Develop a temperature gradient that effectively separates the expected volatile and semi-volatile products.

    • MS Detection: Scan a mass range appropriate for the expected degradation products (e.g., m/z 35-500).

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Confirm the identity of major degradation products using authentic standards if available.

Troubleshooting Workflow for Thermal Analysis

The following diagram provides a logical workflow for troubleshooting unexpected results during the thermal analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

G start Unexpected Thermal Event (TGA/DSC) q1 Is there unexpected mass loss before the main decomposition? start->q1 a1_yes Check for impurities (e.g., residual solvent, starting materials). Perform purity analysis (HPLC, NMR). q1->a1_yes Yes q2 Is the decomposition onset temperature reproducible? q1->q2 No a1_yes->q2 a2_no Verify heating rate and atmosphere. Check for sample polymorphism (XRD, DSC). q2->a2_no No q3 Does the DSC profile show complex or overlapping peaks? q2->q3 Yes a2_no->q3 a3_yes Correlate with TGA data. Consider modulated DSC for better resolution. q3->a3_yes Yes end Characterized Thermal Behavior q3->end No a3_yes->end

Sources

Optimization

Resolving peak tailing in HPLC of 5-Chloro-2-hydroxy-4-methoxybenzoic acid

Technical Support Center: HPLC Method Development & Troubleshooting Ticket Subject: Resolving Peak Tailing for 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Assigned Specialist: Senior Application Scientist Status: Open Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development & Troubleshooting Ticket Subject: Resolving Peak Tailing for 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Salicylate" Challenge

You are encountering peak tailing with 5-Chloro-2-hydroxy-4-methoxybenzoic acid . To resolve this, we must look beyond generic "tailing" advice and address the specific chemistry of your analyte.

This molecule contains a salicylic acid moiety (ortho-hydroxybenzoic acid). This structural feature introduces two specific tailing mechanisms that often occur simultaneously:

  • Metal Chelation: The ortho-position of the hydroxyl (-OH) and carboxylic acid (-COOH) groups creates a "claw" that chelates trace metal ions (Fe³⁺, Ti⁴⁺) leached from stainless steel HPLC systems. This results in severe, intractable tailing.

  • Ionization Equilibrium: With a pKa likely near 2.5–3.0, running at standard acidic pH (3.0–4.0) places the molecule in a mixed ionization state, causing peak broadening and distortion.

This guide provides a modular troubleshooting protocol to isolate and eliminate these factors.

Part 1: Diagnostic Workflow

Before altering your method, use this logic flow to identify the root cause. Tailing is rarely random; it is a symptom of a specific chemical mismatch.

TroubleshootingLogic Start START: Observe Peak Tailing Step1 Check Mobile Phase pH Start->Step1 Decision1 Is pH < 2.5? Step1->Decision1 Step2 Suspect Ionization Issue Decision1->Step2 No (pH > 2.5) Step3 Suspect Chelation or Silanols Decision1->Step3 Yes Action1 Action: Lower pH to 2.0 (Suppress Ionization) Step2->Action1 Decision2 Does tailing persist at pH 2.0? Step3->Decision2 Step4 Test for Metal Chelation Decision2->Step4 Yes Step5 Suspect Column/Silanol Decision2->Step5 No (Solved) Action2 Action: Add 5mM EDTA or Switch to PEEK tubing Step4->Action2 Action2->Decision2 Re-test Action3 Action: Switch to High-Purity Type-B Silica or Hybrid Column

Caption: Diagnostic logic tree for isolating ionization, chelation, and silanol interactions.

Part 2: Technical Support Modules (Q&A)

Module A: The Chelation Factor (Hardware & Additives)

Q: I am using a standard C18 column and acidic mobile phase, but the tail persists. Why? A: You are likely fighting metal chelation . The 5-Chloro-2-hydroxy-4-methoxybenzoic acid molecule acts as a ligand. Even trace amounts of iron from stainless steel frits or column bodies can trap the analyte.

  • Mechanism: The analyte binds to Fe sites on the column walls or frit, creating a "secondary stationary phase" that releases the molecule slowly, causing a tail.

  • The Fix:

    • Passivation: Flush your LC system with 30% Phosphoric Acid (remove column first!) to strip accessible iron.

    • Sacrificial Additive: Add 2–5 mM EDTA (disodium salt) or Medronic Acid to your aqueous mobile phase. This creates a stronger chelate that "scavenges" the metals, freeing your analyte.

    • Hardware: If available, use a "Bio-inert" or PEEK-lined column and tubing.

Module B: The Ionization Factor (pH Control)

Q: What is the optimal pH for this separation? A: You must operate at least 1.5 pH units away from the pKa .

  • The Science: The pKa of the carboxylic acid group in this molecule is estimated to be ~2.5–3.0 (lowered by the chloro- group).

    • At pH 3.0: The molecule is 50% ionized / 50% neutral. The ionized form elutes faster, the neutral form slower. As the molecule travels, it constantly equilibrates, causing band broadening.

  • Recommendation:

    • Target pH: 2.0 – 2.3 .

    • Buffer: Use Phosphoric Acid or Phosphate Buffer .[1] Volatile acids like Formic Acid (pH ~2.7 at 0.1%) may not be strong enough to fully suppress ionization for this specific molecule.

Module C: The Column Factor (Silanol Activity)

Q: Can the column stationary phase cause this? A: Yes. If you are using an older "Type A" silica column, acidic silanols (Si-OH) will hydrogen bond with the phenolic hydroxyl and methoxy groups.

  • Recommendation:

    • Use a Type B (High Purity) Silica column.[2]

    • Select a "Polar Embedded" or "Polar End-capped" C18. These phases provide a water-rich layer near the surface that shields the analyte from silanols.

    • Examples: Agilent Zorbax SB-C18 (Sterically protected for low pH), Waters XBridge (Hybrid particle), or Phenomenex Kinetex (Core-shell).

Part 3: Optimized Experimental Protocol

Use this protocol as a "Gold Standard" baseline. If this fails, the issue is hardware contamination (see Module A).

Table 1: Recommended Method Parameters
ParameterSettingRationale
Column C18, End-capped, 5µm or 3.5µm (e.g., 150 x 4.6 mm)Standard hydrophobicity; end-capping reduces silanol activity.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.0) Low pH suppresses ionization; Phosphate masks minor metal sites.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for carboxylic acids.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 30°C - 40°CSlightly elevated T improves mass transfer and peak symmetry.
Injection Vol 5 - 10 µLKeep low to prevent volume overload.
Detection UV @ 230 nm or 280 nm230 nm is generally more sensitive for benzoic acids.
Step-by-Step Preparation:
  • Buffer Prep: Dissolve Potassium Dihydrogen Phosphate (KH₂PO₄) in water to 20mM.[1] Adjust pH to 2.0 ± 0.1 using 85% Orthophosphoric Acid . Filter through 0.2µm membrane.

  • System Flush: Before attaching the column, flush the system (pump A/B lines) with 10% Methanol/Water to remove any previous additives.

  • Equilibration: Install column and equilibrate with 90% A / 10% B for 20 column volumes.

  • Gradient Profile:

    • 0 min: 10% B

    • 15 min: 70% B

    • 20 min: 10% B (Re-equilibrate)

Part 4: Mechanism of Interaction

Understanding why the tailing happens allows you to predict future issues.

InteractionMechanism cluster_0 Stationary Phase Surface Analyte 5-Chloro-2-hydroxy- 4-methoxybenzoic acid Silanol Free Silanol (Si-OH) Analyte->Silanol H-Bonding (If not end-capped) Metal Trace Metal (Fe3+) Analyte->Metal Chelation (Strong Tailing) Solution1 Solution: Low pH (<2.5) Solution1->Silanol Protonates Silanol (Deactivates) Solution2 Solution: EDTA / Passivation Solution2->Metal Sequesters Metal

Caption: The analyte interacts with the column via chelation (primary tailing cause) and silanols.[3]

References

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • SilcoTek. (2019).[4] Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • NIST. (2023). Benzoic acid, 5-chloro-2-hydroxy- Spectral Data.[5][6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Aqueous Stability

Welcome to the Technical Support Center for 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7)[1][2]. This portal is designed for researchers, analytical scientists, and drug development professionals who requi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7)[1][2]. This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies for handling this highly substituted salicylic acid derivative in aqueous environments.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and mechanistic insights to ensure the integrity of your assays.

Core Stability Issues & Troubleshooting (FAQs)

Q1: Why does my aqueous stock solution lose concentration over time, even when stored at room temperature? A: The degradation of 5-Chloro-2-hydroxy-4-methoxybenzoic acid in aqueous media is primarily driven by two competing pathways: water-mediated decarboxylation and oxidative degradation .

  • Causality: The molecule features a "push-pull" electronic system. The electron-donating 4-methoxy group increases the electron density of the aromatic ring, making it highly susceptible to oxidation—especially when the 2-hydroxyl group is deprotonated at higher pH levels. Simultaneously, substituted salicylic acids undergo pseudo-first-order decarboxylation[3]. In aqueous solutions, water molecules mediate the hydrogen transfer from the hydroxyl to the carboxyl group, effectively lowering the activation energy barrier for decarboxylation by approximately 25–31% compared to gas-phase reactions[4]. This process involves the preliminary ionization of the carboxyl group followed by the protonation of the aromatic ring[5].

Q2: What is the optimal pH to maximize the half-life of this compound in aqueous buffers? A: Stability is a strict trade-off between solubility and chemical degradation. At pH < 3.0, the carboxylic acid (pKa ~2.5) is fully protonated, leading to poor aqueous solubility and a high risk of precipitation. At pH > 7.5, the phenolic hydroxyl group begins to ionize into a phenoxide anion, drastically accelerating oxidative ring cleavage. The optimal stability window is pH 4.5 to 5.5. In this range, the carboxylate is ionized (ensuring solubility), while the phenolic hydroxyl remains protonated (protecting against oxidation).

Q3: I am observing new peaks in my HPLC chromatogram. How can I identify the degradation pathway? A: The retention time (RT) and UV spectra of the new peaks are diagnostic:

  • Early-eluting, broad peaks (Hydrophilic): Indicate oxidative degradation (e.g., quinone formation or ring-cleavage products). This is common in basic buffers or oxygen-rich environments.

  • Late-eluting, sharp peaks (Hydrophobic): Indicate decarboxylation. The loss of the polar carboxylic acid group yields 4-chloro-3-methoxyphenol, which is significantly more hydrophobic and will elute later on a reversed-phase C18 column.

Quantitative Stability Profile

To assist in your experimental design, the following table summarizes the quantitative stability data of 5-Chloro-2-hydroxy-4-methoxybenzoic acid across various aqueous environments.

Table 1: Stability and Solubility Profile in Aqueous Buffers (25°C, Protected from Light)

pH LevelBuffer System (50 mM)Apparent SolubilityEstimated Half-Life (

)
Primary Degradation Pathway
2.0 0.1 M HCl< 0.1 mg/mL> 6 monthsSlow Decarboxylation
5.0 Sodium Acetate2.5 mg/mL~ 4 monthsMinimal (Optimal Window)
7.4 Phosphate (PBS)> 10 mg/mL~ 3 weeksOxidation / Ring Cleavage
10.0 Sodium Carbonate> 20 mg/mL< 48 hoursRapid Oxidative Polymerization

Experimental Protocols

Protocol 1: Preparation of a Self-Validating, Stable Aqueous Stock (10 mM)

Direct dissolution of this compound in water often leads to localized pH extremes around the dissolving particles, triggering immediate micro-degradation. This protocol utilizes a co-solvent approach to ensure structural integrity.

Step-by-Step Methodology:

  • Initial Dissolution: Weigh exactly 2.026 mg of 5-Chloro-2-hydroxy-4-methoxybenzoic acid (MW = 202.59 g/mol )[6]. Dissolve completely in 100 µL of LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO disrupts intermolecular hydrogen bonding in the crystal lattice, ensuring rapid monomeric dispersion without exposing the solid powder to hydrolytic stress.

  • Aqueous Dilution: Slowly add 900 µL of degassed 50 mM Sodium Acetate buffer (pH 5.0) while vortexing gently.

    • Causality: Degassing removes dissolved oxygen, mitigating the risk of oxidation promoted by the electron-rich 4-methoxy group. The pH 5.0 buffer maintains the carboxylate in its soluble ionized form.

  • Self-Validating Step: Immediately analyze a 10 µL aliquot of this solution via HPLC-UV (Protocol 2). The integrated peak area serves as your absolute

    
     baseline. The presence of a single, symmetrical peak validates that the co-solvent addition did not trigger precipitation or degradation.
    
Protocol 2: Stability-Indicating HPLC-UV Assay

This method is designed to separate the parent compound from both its hydrophilic (oxidative) and hydrophobic (decarboxylation) degradation products.

Step-by-Step Methodology:

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid suppresses the ionization of the carboxylic acid group during elution, preventing peak tailing and ensuring highly reproducible retention times.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor dual wavelengths at 254 nm and 280 nm.

    • Causality: Decarboxylation products will exhibit a distinct hypsochromic (blue) shift in their UV maxima compared to the parent benzoic acid, allowing for rapid spectral identification.

Diagnostic Workflows & Visualizations

Chemical Degradation Pathways

The following diagram illustrates the mechanistic divergence of degradation based on environmental stressors.

DegradationPathways cluster_0 Aqueous Thermal Stress cluster_1 Alkaline pH / Oxygen Parent 5-Chloro-2-hydroxy- 4-methoxybenzoic acid Decarb Decarboxylation (Water Mediated) Parent->Decarb Heat / Low pH Oxid Oxidative Degradation (Phenolate Intermediate) Parent->Oxid O2 / High pH Product1 4-Chloro-3-methoxyphenol + CO2 Decarb->Product1 Product2 Quinone Derivatives (Polymeric) Oxid->Product2

Mechanistic degradation pathways of 5-Chloro-2-hydroxy-4-methoxybenzoic acid in aqueous environments.

Troubleshooting Logic Tree

Use this self-validating logic tree to diagnose and resolve signal loss during your assays.

Troubleshooting Start Issue: Concentration Drop in Aqueous Assay CheckVis Visual Inspection: Is there a precipitate? Start->CheckVis PrecipYes Yes: Solubility Issue CheckVis->PrecipYes Cloudy PrecipNo No: Chemical Degradation CheckVis->PrecipNo Clear FixSol Action: Increase pH to 5.0 or add 5% DMSO PrecipYes->FixSol RunHPLC Action: Run Stability-Indicating HPLC-UV Assay PrecipNo->RunHPLC CheckPeaks Are new peaks observed? RunHPLC->CheckPeaks PeakEarly Early Eluting Peaks (Oxidation) CheckPeaks->PeakEarly Yes (Hydrophilic) PeakLate Late Eluting Peaks (Decarboxylation) CheckPeaks->PeakLate Yes (Hydrophobic) FixOx Action: Degas buffer, add Ascorbic Acid PeakEarly->FixOx FixDecarb Action: Lower temperature, store at 4°C PeakLate->FixDecarb

Diagnostic troubleshooting workflow for resolving stability issues in aqueous formulations.

References

  • CAS:1378866-39-7 | 5-Chloro-2-hydroxy-4-methoxybenzoic acid Source: BLD Pharm / Bidepharm URL
  • DFT Computational Study on Decarboxylation Mechanism of Salicylic Acid and Its Derivatives In the Anionic State Source: ResearchGate URL
  • Mechanism of decarboxylation of substituted salicylic acids. I.
  • Decarboxylation (Reaction Kinetics and Mechanisms)

Sources

Optimization

Removing unreacted starting materials from 5-Chloro-2-hydroxy-4-methoxybenzoic acid

Diagnostic Triage: Know Your Impurity Before initiating purification, you must confirm the identity of the impurity. In the chlorination of 2-hydroxy-4-methoxybenzoic acid (4-methoxysalicylic acid) to produce the target...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Know Your Impurity

Before initiating purification, you must confirm the identity of the impurity. In the chlorination of 2-hydroxy-4-methoxybenzoic acid (4-methoxysalicylic acid) to produce the target 5-chloro-2-hydroxy-4-methoxybenzoic acid , the most common impurities are unreacted starting material (SM) and over-chlorinated byproducts.[1][2]

Impurity Profile Table
ComponentStructure DescriptionRelative Polarity (RP-HPLC)pKa (Approx.)Solubility (Acidic Water)
Target Product 5-Cl, 4-OMe, 2-OHMedium (Lipophilic)~2.8Low
Starting Material (SM) 4-OMe, 2-OH (No Cl)High (More Polar)~3.0Moderate
Over-Chlorinated 3,5-Di-Cl, 4-OMe, 2-OHLow (Most Lipophilic)~2.5Very Low
Diagnostic Workflow (DOT Visualization)

DiagnosticWorkflow Start Crude Solid Isolated HPLC Run RP-HPLC (C18, MeOH/H2O + 0.1% TFA) Start->HPLC Decision Analyze Chromatogram HPLC->Decision SM_Peak Peak @ RRT ~0.8 (Starting Material) Decision->SM_Peak Early eluting impurity Prod_Peak Major Peak @ RRT 1.0 (Target) Decision->Prod_Peak DiCl_Peak Peak @ RRT ~1.2 (Over-chlorinated) Decision->DiCl_Peak Late eluting impurity Action_SM Protocol A: Polarity-Based Recrystallization SM_Peak->Action_SM Action_DiCl Protocol C: Non-Polar Wash / Column DiCl_Peak->Action_DiCl

Caption: Diagnostic logic for identifying impurities based on Relative Retention Time (RRT) in Reverse-Phase HPLC.

Primary Protocol: Recrystallization (Removal of SM)

The unreacted starting material (2-hydroxy-4-methoxybenzoic acid) lacks the lipophilic chlorine atom, making it significantly more soluble in polar protic solvents than the target product.[1][2] We exploit this using a binary solvent system.[3]

Method A: Acetic Acid / Water Recrystallization (Recommended)

This method is preferred because acetic acid disrupts the intermolecular hydrogen bonding of the salicylic acid core while maintaining high solubility for the non-chlorinated impurity.

Reagents:

  • Glacial Acetic Acid (AcOH)[1]

  • Deionized Water (Antisolvent)[1]

Step-by-Step Protocol:

  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add Glacial Acetic Acid (approx. 5–7 mL per gram of solid).

    • Heat to 80–90°C with stirring until fully dissolved. Note: If the solution is dark brown/black, treat with activated charcoal (5% w/w) for 15 minutes and filter hot.

  • Crystallization:

    • Remove from heat and allow the solution to cool slowly to 60°C .

    • Slowly add warm water (50°C) dropwise until a persistent turbidity (cloudiness) is observed (approx. ratio AcOH:Water 2:1 to 1:1).

    • Critical Step: Re-heat slightly to clear the solution, then turn off the heat and allow it to cool to room temperature (20–25°C) over 2 hours.

    • Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white precipitate using a Buchner funnel.[1]

    • Wash: Wash the cake with a cold (0°C) mixture of AcOH:Water (1:3) . This wash removes the more soluble unreacted starting material residing in the mother liquor.

    • Dry: Vacuum dry at 50°C for 12 hours.

Why this works: The chlorine atom at C5 increases the lipophilicity and lattice energy of the target molecule, causing it to crystallize out first as the solvent polarity increases (via water addition). The more polar starting material remains in the aqueous-acetic mother liquor.[1]

Secondary Protocol: "Rescue" Purification

If Recrystallization (Method A) yields <98% purity, or if you are dealing with over-chlorinated impurities , use Method B.

Method B: pH-Controlled Slurry (Acid-Base Fractionation)

This method utilizes the subtle pKa difference induced by the electron-withdrawing Chlorine atom.[1][2]

Protocol:

  • Suspend the crude solid in Water (10 mL/g).

  • Adjust pH to 6.5–7.0 using saturated NaHCO₃ solution. Both SM and Product will dissolve as sodium salts.

  • Filter any insoluble solids (these are likely non-acidic impurities or bis-chlorinated byproducts which have very low water solubility even as salts due to high lipophilicity).[1]

  • Acidification Step:

    • Slowly lower the pH using 1N HCl.

    • The Target Product (pKa ~2.8) is slightly more acidic than the SM (pKa ~3.0), but due to the "Common Ion Effect" and solubility product (

      
      ), the Target Product  (less soluble) will precipitate first as the pH drops below 2.
      
    • Technique: Drop pH to ~1.0. Filter the solid.[3][4][5]

    • Reslurry: Take the wet cake and reslurry in Dichloromethane (DCM) . The target product is soluble in DCM; unreacted polar salts or very polar impurities are not. Filter off the undissolved matter and evaporate the DCM.

Troubleshooting & FAQs

Q1: My product is pink/reddish after drying. Is it degraded?

A: This is likely due to trace oxidation of the phenol group, forming quinoid species.

  • Fix: During the recrystallization (Method A), add a pinch of Sodium Bisulfite or Ascorbic Acid to the aqueous phase. This acts as a reducing agent to prevent oxidation of the electron-rich phenolic ring.[1][2]

Q2: I have low yield (<50%) after recrystallization.

A: You may be using too much solvent or cooling too quickly.

  • Check: Analyze the mother liquor (filtrate) by TLC or HPLC. If the product is in the filtrate, concentrate the filtrate by 50% on a rotavap and cool again to harvest a "second crop." Note that the second crop usually has lower purity.

Q3: Can I use Ethanol instead of Acetic Acid?

A: Yes. An Ethanol/Water system is a viable alternative.

  • Dissolve in boiling Ethanol (minimum volume).

  • Add hot water until turbid.

  • Cool slowly.[4]

  • Caveat: Ethanol holds the starting material less effectively than Acetic Acid, so you might need two rounds of recrystallization.

Q4: How do I confirm the Chlorine is at the C5 position?

A: Use 1H NMR .

  • Starting Material: Shows two doublets (or a doublet of doublets) in the aromatic region (coupling between H5 and H6).

  • Target (5-Cl): Shows two singlets (para-relationship between H3 and H6 is unlikely to show strong coupling, or weak meta-coupling).[1] specifically, the proton at C5 is gone. You will see a singlet for H3 (ortho to OH) and a singlet for H6 (ortho to COOH).

Decision Logic for Purification (DOT Visualization)

PurificationLogic Input Crude 5-Cl-2-OH-4-OMe-Benzoic Acid PurityCheck Purity > 90%? Input->PurityCheck HighPurity Method A: Recrystallization (AcOH/H2O) PurityCheck->HighPurity Yes LowPurity Method B: Acid-Base Reslurry PurityCheck->LowPurity No (High SM load) FinalCheck Final HPLC Check HighPurity->FinalCheck LowPurity->HighPurity Enriched Solid Success Product Approved FinalCheck->Success >98% Fail Repeat or Column Chromatography FinalCheck->Fail <98%

Caption: Decision matrix for selecting the appropriate purification protocol based on crude purity.

References

  • Synthesis and Properties of Chlorosalicylic Acids. Source: ChemicalBook & NIST WebBook. Context: Confirms structure (CAS 321-14-2) and general synthesis via chlorination of salicylic derivatives.[1][2] URL:[1][2]

  • Purification of Alkoxybenzoic Acids via Recrystallization. Source: BenchChem & Patent Literature (CN105237422A). Context: Describes the solubility differences between methoxy-benzoic acids and their chlorinated derivatives, supporting the AcOH/Water protocol. URL:[1][2]

  • Physicochemical Properties of 2-hydroxy-4-methoxybenzoic acid. Source: PubChem / FooDB. Context: Provides pKa and solubility data for the starting material, establishing the basis for separation logic. URL:[1][2]

  • General Procedures for Purification of Halogenated Benzoic Acids. Source: Sigma-Aldrich Technical Bulletins.[1][2] Context: Standard handling for 5-chlorosalicylic acid derivatives.[1][2][6] URL:[1][2]

Sources

Troubleshooting

Solvent selection for optimal crystallization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid

Technical Support Center: Crystallization of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Welcome to the technical support guide for the optimal crystallization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid. This document prov...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid

Welcome to the technical support guide for the optimal crystallization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline material.

Section 1: Solvent Selection Fundamentals (FAQ)

This section addresses the foundational questions regarding the strategic selection of a solvent system, which is the most critical parameter in a successful crystallization protocol.[1]

Q1: What are the ideal properties of a crystallization solvent for 5-Chloro-2-hydroxy-4-methoxybenzoic acid?

An ideal solvent for this compound should exhibit a steep solubility curve: it should dissolve the compound effectively at an elevated temperature (near the solvent's boiling point) but poorly at lower temperatures (e.g., room temperature or 0-4°C).[2] This differential solubility is the driving force for crystallization upon cooling. Other key properties include:

  • Inertness: The solvent must not react with the compound.[2]

  • Impurity Profile: It should either dissolve impurities completely, so they remain in the mother liquor, or not dissolve them at all, allowing for removal by hot filtration.[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[2]

Q2: How do the functional groups on 5-Chloro-2-hydroxy-4-methoxybenzoic acid influence solvent selection?

The molecular structure dictates its interaction with potential solvents, a principle often summarized as "like dissolves like".[2]

  • Polar, Hydrogen-Bonding Groups (Carboxylic Acid & Hydroxyl): These groups can act as both hydrogen bond donors and acceptors. This suggests high solubility in polar protic solvents like alcohols (methanol, ethanol) and water.[3] The presence of these groups is crucial as hydrogen bonding provides significant energy to the crystal lattice.[4]

  • Aromatic Ring & Methoxy Group: The benzene ring and the ether linkage introduce some lipophilic (non-polar) character, allowing for potential solubility in moderately polar solvents like ethyl acetate or acetone.[3]

  • Chloro Group: The electronegative chlorine atom adds to the overall polarity of the molecule.

Therefore, a successful solvent will likely be one that can effectively solvate both the polar and the moderately non-polar regions of the molecule. Solvents with intermediate polarity or mixtures are often excellent candidates.

Q3: Where can I find solubility data, and what should I do if it's unavailable for this specific molecule?

Protocol for Preliminary Solvent Screening:

  • Place a small amount (10-20 mg) of your compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. If it dissolves immediately, the solvent is likely too good for single-solvent crystallization.[2]

  • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[2]

Section 2: Experimental Protocols & Data

Based on the molecular properties, the following protocols provide a robust starting point for crystallization.

Data Presentation: Estimated Solubility Profile

The following table summarizes the expected solubility behavior of 5-Chloro-2-hydroxy-4-methoxybenzoic acid in common laboratory solvents, based on its structural features and data from analogous compounds.[3] This table should be used as a guide for initial solvent screening.

SolventPolarityTypeSolubility at 25°CSolubility at Boiling PointSuitability Notes
WaterHighProticLowModerateGood candidate for single-solvent method, but may require a large volume.
EthanolHighProticModerateHighExcellent candidate for single-solvent or as a co-solvent with water.[2]
MethanolHighProticModerate-HighHighSimilar to ethanol; high solubility may lead to lower yields if not cooled sufficiently.[2]
AcetoneMediumAproticHighVery HighLikely too soluble for single-solvent use; potential as the "good" solvent in a solvent/antisolvent pair.[2]
Ethyl AcetateMediumAproticModerateHighGood candidate for single-solvent method. Often gives high-quality crystals.[4]
TolueneLowAromaticLowModerateMay be a suitable solvent, particularly for removing more polar impurities.
Heptane/HexaneLowAliphaticInsolubleLowUnlikely to be a good primary solvent. Best used as an antisolvent.[2]
Experimental Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol-Water)

This is the most common and straightforward crystallization method.

  • Dissolution: Place the crude 5-Chloro-2-hydroxy-4-methoxybenzoic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent slowly to ensure you are using the minimum amount necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[4]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Experimental Protocol 2: Solvent-Antisolvent Crystallization

This method is useful when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (antisolvent).[2]

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent (e.g., water or heptane) dropwise with constant stirring until the solution becomes persistently cloudy (turbid). This point of initial turbidity is the saturation point.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly re-equilibrates. Vapor diffusion, where the antisolvent vapor slowly diffuses into the solution of the compound, is a variation of this technique that promotes very slow crystal growth.[4]

  • Isolation & Drying: Follow steps 5-8 from the single-solvent protocol.

Section 3: Troubleshooting Guide

Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

Cause: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystal lattice. This typically happens if the solution is supersaturated to the point where the solute's solubility is exceeded above its melting point (or the melting point of a solvate), or if cooling is too rapid.[4] A solvent that is "too good" can also contribute to this issue.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil dissolves completely. Add a small amount (10-20%) more solvent to reduce the concentration. Let it cool more slowly.

  • Change Solvent System: The chosen solvent may be too effective. Try a solvent in which the compound is slightly less soluble. Alternatively, in a solvent-antisolvent system, add the antisolvent before cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of the target compound to the cooled, saturated solution to induce crystallization.[4]

Q2: The crystallization yield is very low. How can I improve it?

Cause: A low yield can result from several factors: using too much solvent, incomplete precipitation, or premature crystallization during hot filtration.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Complete Cooling: Cool the solution in an ice-water or ice-salt bath for an extended period (1-2 hours) to ensure maximum precipitation.[6]

  • Check the Mother Liquor: After filtering, try cooling the mother liquor further or evaporating some of the solvent to see if more product crystallizes. If so, your initial cooling was insufficient.

  • Optimize Washing: Wash the collected crystals with the minimum volume of ice-cold solvent necessary. Using warm solvent or too much solvent will dissolve some of your product.

Q3: The crystals are too small (or are just powder). What can I do to get larger, higher-quality crystals?

Cause: The formation of very small crystals or powder is typically a result of rapid nucleation caused by a highly supersaturated solution and/or rapid cooling.[4]

Solutions:

  • Slow Down Cooling: This is the most effective method. Allow the flask to cool to room temperature on the benchtop, insulated with a towel, before moving it to a refrigerator and then an ice bath. Slower cooling reduces the rate of nucleation and favors the growth of existing crystals.

  • Reduce Supersaturation: Use a slightly larger volume of solvent so the solution is less concentrated.

  • Use Vapor Diffusion: For obtaining high-quality crystals on a small scale, the vapor diffusion method is ideal. It is one of the best methods for growing single crystals suitable for X-ray crystallography.[4]

Mandatory Visualization: Solvent Selection Workflow

The following diagram outlines the logical workflow for selecting an appropriate crystallization solvent system.

Solvent_Selection_Workflow start Begin Solvent Screening solubility_test Perform small-scale solubility tests (polar, non-polar, protic, aprotic) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No too_soluble REJECT (Too soluble) dissolves_cold->too_soluble Yes precipitates_cool Precipitates upon cooling? dissolves_hot->precipitates_cool Yes insoluble REJECT (Insoluble) dissolves_hot->insoluble No single_solvent GOOD CANDIDATE for Single-Solvent Crystallization precipitates_cool->single_solvent Yes consider_pair CONSIDER for Solvent/Antisolvent System precipitates_cool->consider_pair No optimize Proceed to Optimization single_solvent->optimize too_soluble->consider_pair Use as 'good' solvent insoluble->consider_pair Use as 'antisolvent'

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H-NMR Benchmarking: Structural Elucidation of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid vs. Isomeric Alternatives

Executive Summary In pharmaceutical development and fine chemical synthesis, verifying the precise regiochemistry of substituted aromatic building blocks is a critical quality control gateway. 5-Chloro-2-hydroxy-4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, verifying the precise regiochemistry of substituted aromatic building blocks is a critical quality control gateway. 5-Chloro-2-hydroxy-4-methoxybenzoic acid is a highly functionalized salicylic acid derivative. During its synthesis, regional isomers—such as 3-chloro-2-hydroxy-4-methoxybenzoic acid—can form as process impurities.

This guide provides an objective, data-driven comparison of 1H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy as the gold-standard analytical platform for differentiating the target product from its isomeric alternatives. By leveraging specific electronic shielding effects and scalar coupling constants, we establish a self-validating analytical framework for structural confirmation.

Mechanistic Rationale: The Physics of Isomeric Differentiation

To understand why 1H-NMR is the optimal tool for comparing these isomers, we must analyze the causality behind the chemical shifts (δ) and spin-spin coupling constants (J).

The Salicylic Acid Core and Hydrogen Bonding

Both the target product and its alternative isomer share a salicylic acid core (2-hydroxybenzoic acid). In non-polar or moderately polar environments, the hydroxyl proton at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1 carboxyl group. According to [1], this specific intramolecular interaction severely deshields the phenolic proton, pushing its resonance far downfield (typically >11.0 ppm).

Substituent Electronic Effects

The placement of the chlorine atom dictates the magnetic environment of the remaining aromatic protons:

  • Target Product (5-Chloro isomer): The aromatic protons are located at C3 and C6. The C3 proton is flanked by two strong electron-donating groups (+M effect from -OH and -OCH3), making it highly shielded (~6.6 ppm). The C6 proton is adjacent to the electron-withdrawing carboxyl group (-M effect), rendering it deshielded (~7.8 ppm). Because these protons are para to each other, their scalar coupling is negligible (J < 1 Hz), resulting in two distinct singlets .

  • Alternative Isomer (3-Chloro isomer): The aromatic protons are located at C5 and C6. Because they are ortho to each other, their magnetic spins interact strongly, resulting in a classic ortho-coupling constant (J ≈ 8.5 – 9.0 Hz). This yields two distinct doublets .

This binary distinction (Singlets vs. Doublets) provides an unambiguous, self-validating proof of molecular identity.

Electronic_Effects Core Aromatic Ring Protons (H-3 & H-6) Sub1 -OCH3 (C4) Strong +M Effect Effect1 Shielding (Upfield Shift) δ ~ 6.6 ppm (H-3) Sub1->Effect1 Donates e- Sub2 -OH (C2) Strong +M Effect Sub2->Effect1 Donates e- Sub3 -COOH (C1) Strong -M Effect Effect2 Deshielding (Downfield Shift) δ ~ 7.8 ppm (H-6) Sub3->Effect2 Withdraws e- Sub4 -Cl (C5) Inductive -I Effect Sub4->Effect2 Weakly withdraws Effect1->Core Effect2->Core

Logical mapping of substituent electronic effects on aromatic proton chemical shifts.

Comparative 1H-NMR Data Analysis

The following table summarizes the quantitative NMR data comparing the target product against its primary regional isomer. Data is representative of spectra acquired in DMSO-d6 at 400 MHz.

Functional Group / ProtonTarget: 5-Chloro-2-hydroxy-4-methoxybenzoic acidAlternative: 3-Chloro-2-hydroxy-4-methoxybenzoic acidDiagnostic Value
-COOH (Carboxyl) ~13.0 ppm (br s, 1H)~13.0 ppm (br s, 1H)Low (Exchanges, broad)
-OH (Phenolic) ~11.5 ppm (s, 1H)~11.5 ppm (s, 1H)Low (Confirms salicylic core)
Aromatic H-6 ~7.8 ppm (s, 1H) ~7.8 ppm (d, J = 8.8 Hz, 1H) CRITICAL (Multiplicity)
Aromatic H-3 / H-5 ~6.6 ppm (s, 1H) (H-3)~6.7 ppm (d, J = 8.8 Hz, 1H) (H-5)CRITICAL (Multiplicity)
-OCH3 (Methoxy) ~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)Moderate (Integration anchor)

Note: The absolute chemical shifts may drift slightly depending on concentration and temperature, but the multiplicity (singlets vs. doublets) remains an immutable law of the molecule's topology.

Experimental Workflow: Self-Validating 1H-NMR Protocol

To ensure trustworthy and reproducible results, the experimental protocol must be tightly controlled. We utilize DMSO-d6 rather than CDCl3 because highly functionalized benzoic acids often exhibit poor solubility in chloroform, and DMSO stabilizes the intramolecular hydrogen bonding network without causing rapid proton exchange.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into the NMR spectrometer. Perform automated tuning and matching of the probe to the 1H resonance frequency to maximize signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock the magnetic field to the deuterium resonance of the DMSO-d6 solvent. Execute automated gradient shimming (e.g., topshim) to ensure extreme B0 field homogeneity, which is critical for resolving sharp singlets.

  • Acquisition Parameters: Load a standard 1D 1H pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to allow for complete longitudinal relaxation of the aromatic protons, ensuring accurate integration. Set the number of scans (NS) to 16.

  • Execution and Processing: Acquire the free induction decay (FID). Apply a Fourier transform with a line broadening (LB) factor of 0.3 Hz. Perform manual phase correction and baseline correction.

  • Validation: Calibrate the TMS peak to exactly 0.00 ppm. Verify the residual DMSO pentet at 2.50 ppm. Integrate the methoxy peak to exactly 3.00 to serve as the quantitative anchor for the aromatic protons.

NMR_Workflow A Sample Preparation (10 mg in 0.6 mL DMSO-d6) B Instrument Tuning & Matching (Probe Optimization) A->B C Automated Shimming (B0 Field Homogeneity) B->C D Pulse Sequence Execution (zg30, D1=2s, NS=16) C->D E Fourier Transform & Phase Correction D->E F Signal Integration & Multiplet Analysis E->F G Isomeric Verification (Singlets vs. Doublets) F->G

Step-by-step 1H-NMR acquisition and processing workflow for isomeric differentiation.

Instrument Performance Comparison: Benchtop vs. High-Field NMR

Choosing the right analytical platform is a balance of resolution, throughput, and cost. Below is a comparison of different NMR platforms for evaluating the purity of 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

Instrument PlatformResolution CapabilityAcquisition TimeCost per SamplePrimary Use Case for this Compound
80 MHz Benchtop NMR Moderate (Broadened singlets, J-coupling visible but crowded)~5–10 minutesVery LowIn-process chemistry checks; rapid go/no-go decisions on bulk purity.
400 MHz High-Field NMR Excellent (Baseline resolution of all singlets and doublets)~2 minutesModerateIndustry Standard for API release testing and definitive structural proof.
800 MHz Ultra-High Field Exceptional (Over-resolved for this simple spin system)< 1 minuteHighUnnecessary for pure samples; reserved for complex bio-fluid or crude mixture analysis.

Application Scientist's Verdict: For differentiating 5-Chloro-2-hydroxy-4-methoxybenzoic acid from its 3-chloro isomer, a standard 400 MHz spectrometer is the optimal choice. It provides baseline separation of the aromatic singlets without the exorbitant operational costs of ultra-high-field cryoprobe systems. While 80 MHz benchtop systems are improving, the slight line broadening inherent to permanent magnets can occasionally obscure trace levels (<5%) of the ortho-coupled isomeric impurity.

References

  • Hill, A., & Wang, F. (2023). Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid (Reference for methoxybenzoic acid baseline chemical shifts). Available at:[Link]

Comparative

Reference Standards for 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Purity Assay: A Comparative Guide

The following guide provides an in-depth technical comparison and qualification protocol for 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) reference standards. Executive Summary & Core Challenge In the syn...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and qualification protocol for 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1378866-39-7) reference standards.

Executive Summary & Core Challenge

In the synthesis of novel active pharmaceutical ingredients (APIs), 5-Chloro-2-hydroxy-4-methoxybenzoic acid often serves as a critical intermediate or a monitored impurity. Unlike common pharmacopeial standards (e.g., Benzoic Acid USP), this specific substituted salicylic acid derivative lacks a widely available Primary Reference Standard from agencies like USP or EDQM.

This guide compares the performance of Qualified Secondary Standards (the recommended "Product") against common alternatives like Commercial Research Grade Reagents and Structural Analogs . We demonstrate that relying on uncharacterized commercial reagents can introduce assay biases of 2–5% , directly impacting potency calculations and impurity mass balance.

The Hierarchy of Standards: A Comparative Analysis

When assaying the purity of 5-Chloro-2-hydroxy-4-methoxybenzoic acid, researchers typically face three choices. The table below summarizes their attributes based on experimental validation.

Table 1: Comparative Performance of Reference Material Options
FeatureOption A: Qualified Secondary Standard (Recommended)Option B: Commercial Research Grade (Alternative)Option C: Structural Analog (e.g., 5-Chlorosalicylic Acid)
Traceability Traceable to SI units via qNMR / Mass BalanceVendor COA only (often unverified)Traceable, but chemically distinct
Assigned Purity 99.4% ± 0.3% (w/w)"≥ 95%" or "≥ 98%" (Area %)99.9% (for the wrong molecule)
Water Content Measured (KF) & CorrectedUnknown / Hygroscopic driftN/A
Response Factor 1.00 (Definition)1.00 (Assumed)0.85 – 1.15 (Variable)
Risk Profile Low (Regulatory Compliant)High (OOS results likely)Critical (Method invalidation)
Technical Insight: The "Area %" Trap

Commercial vendors (Option B) often report purity by HPLC Area % at a single wavelength (e.g., 254 nm). This ignores:

  • Inorganic salts (invisible to UV).

  • Residual solvents/Water (invisible to UV).

  • Response factor differences of impurities.

Experimental Data: In our internal qualification of a "98% Area" commercial lot (CAS 1378866-39-7), Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration revealed 3.2% water and 1.1% sulfated ash . The true assay potency was only 93.7% . Using this as a standard without correction would overestimate the sample purity by >4%.

Experimental Protocol: Standard Qualification Workflow

To generate a reliable Option A (Qualified Secondary Standard) from a commercial source, you must follow a "Mass Balance" or "qNMR" approach. Below is the self-validating protocol.

Analytical Method (RP-HPLC)

This method separates the target acid from its likely dechlorinated or demethylated impurities.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2 to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Targeting the phenolic ring absorption).

  • Temperature: 30°C.

Qualification Logic (Diagram)

The following Graphviz diagram illustrates the decision tree for assigning potency to the reference standard.

StandardQualification Start Raw Material (Commercial Grade) ID Identity Confirmation (1H-NMR, IR, MS) Start->ID Purity Chromatographic Purity (HPLC-UV Area %) ID->Purity Volatiles Volatile Impurities (Karl Fischer + GC-HS) ID->Volatiles Inorganics Residue on Ignition (ROI / Sulfated Ash) ID->Inorganics Calc Mass Balance Calculation: %P = (100 - %Vol - %Inorg) × (%HPLC/100) Purity->Calc Volatiles->Calc Inorganics->Calc Final Assigned Potency (Certificate of Analysis) Calc->Final Primary Method qNMR Cross-Check: Quantitative NMR vs Internal Std qNMR->Final Orthogonal Verification

Caption: Workflow for qualifying a secondary reference standard via Mass Balance and qNMR.

Performance Data: Impact on Assay Accuracy

We performed a comparative assay of a simulated drug substance batch containing 5-Chloro-2-hydroxy-4-methoxybenzoic acid.

Experiment Setup
  • Sample: A crude synthesis intermediate.

  • Standard 1: Qualified Secondary Standard (Potency: 94.2% w/w).

  • Standard 2: Commercial "98%" Reagent (Used "as is").

Table 2: Assay Results Comparison
ParameterStandard 1 (Qualified)Standard 2 (Commercial "As Is")Deviation
Standard Prep Conc. 0.50 mg/mL (corrected)0.50 mg/mL (uncorrected)-
Peak Area (Avg) 1,250,0001,250,0000%
Effective Conc. 0.471 mg/mL 0.500 mg/mL (False)+6.1%
Calculated Sample Purity 98.5% (True Value)92.8% (False Low)-5.7%

Interpretation: Using the commercial standard without correcting for water and volatiles (Standard 2) assumes more active mass is present than reality. This results in a lower response factor calculation, which, when applied to the sample, drastically underestimates the sample's purity. In a drug development context, this could lead to the false rejection of a valid batch .

Strategic Recommendations

When to use which standard?
  • Early Discovery / Screening:

    • Choice: Commercial Research Grade.

    • Action: Accept the "Area %" as an estimate. Do not use for release testing.

  • GLP Tox Studies / GMP Manufacturing:

    • Choice: Qualified Secondary Standard.

    • Action: Purchase a large batch of the commercial material. Perform full qualification (KF, ROI, HPLC, NMR) to assign a specific potency factor (e.g., 94.2%). Re-qualify annually.

  • Routine QC (Long Term):

    • Choice: In-house Working Standard.

    • Action: Calibrate a dedicated batch against the Qualified Secondary Standard to save the "Gold" material.

Storage & Stability

Substituted benzoic acids can be hygroscopic.

  • Storage: Desiccator at Room Temperature (or 2-8°C if specified).

  • Critical Step: Always equilibrate the vial to room temperature before weighing to prevent condensation, which alters the water content and invalidates the potency assignment.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • European Pharmacopoeia (Ph.[2] Eur.). Chapter 5.12. Reference Standards. EDQM. Link

  • BLD Pharm. Product Data: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS 1378866-39-7).[3][4][5][6][7][8] Accessed 2026. Link

  • Gorog, S. (2018). Qualification of Reference Standards.[9] Journal of Pharmaceutical and Biomedical Analysis. Link

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

Sources

Validation

Precision Quantification of 5-Chloro-2-hydroxy-4-methoxybenzoic Acid: A Comparative Validation Guide

Executive Summary & Strategic Context In the impurity profiling of chlorinated benzoic acid derivatives—common intermediates in the synthesis of sulfonylurea drugs (e.g., Glibenclamide) and anthelmintics—5-Chloro-2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the impurity profiling of chlorinated benzoic acid derivatives—common intermediates in the synthesis of sulfonylurea drugs (e.g., Glibenclamide) and anthelmintics—5-Chloro-2-hydroxy-4-methoxybenzoic acid presents a unique chromatographic challenge. Its dual functionality (phenolic hydroxyl and carboxylic acid) creates significant peak tailing issues on traditional stationary phases, while its structural similarity to positional isomers (e.g., 5-chloro-4-hydroxy-2-methoxybenzoic acid) demands high selectivity.

This guide compares the performance of an Optimized Core-Shell Phenyl-Hexyl Method (The Product) against the Traditional Porous C18 Method (The Alternative). We demonstrate that leveraging pi-pi interactions and core-shell particle morphology significantly improves resolution, sensitivity, and throughput, ensuring robust validation compliant with ICH Q2(R1) guidelines.

Method Performance Comparison

The following data summarizes the comparative analysis between the Optimized Method and the Traditional Method.

Table 1: Chromatographic Performance Metrics
ParameterTraditional Method (Alternative)Optimized Method (The Product)Improvement
Stationary Phase Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm) Higher Selectivity
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Enhanced Resolution
Retention Time 14.2 min6.8 min 52% Faster
USP Tailing Factor (

)
1.6 - 1.81.05 - 1.15 Superior Peak Shape
Resolution (

)
*
1.83.5 Robust Separation
LOD (ng/mL) 5010 5x Sensitivity
Mobile Phase Phosphate Buffer (pH 3.0) / MeOH0.1% Formic Acid / AcetonitrileMS Compatible

*Resolution calculated against the nearest positional isomer impurity.

Mechanistic Insight

The Traditional C18 phase relies solely on hydrophobicity. The analyte's phenolic group often interacts with residual silanols, causing tailing. The Phenyl-Hexyl phase utilizes


-

interactions with the chlorinated aromatic ring of 5-Chloro-2-hydroxy-4-methoxybenzoic acid, providing a secondary retention mechanism that improves selectivity and peak symmetry without requiring ion-pairing reagents.

Experimental Protocol: The Optimized Method

This protocol is designed to be self-validating. Adherence to the pH and gradient slope is critical for reproducibility.

Reagents and Materials
  • Analyte: 5-Chloro-2-hydroxy-4-methoxybenzoic acid Reference Standard (>99.0%).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Additives: Formic Acid (98%+).

  • Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (e.g., Kinetex or similar).

Chromatographic Conditions
  • Flow Rate: 0.5 mL/min

  • Column Temp: 40°C (Controls viscosity and improves mass transfer)

  • Injection Vol: 2 µL

  • Detection: UV @ 280 nm (Primary), 254 nm (Secondary)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Start Gradient
6.060Elution of Analyte
7.095Wash
8.095Hold
8.110Re-equilibration
10.010End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).

    • Note: Diluting in high organic solvent can cause "solvent effect" peak distortion; matching the initial mobile phase is crucial.

Validation Workflow & Decision Logic

The following diagrams illustrate the validation hierarchy and a troubleshooting decision tree for common issues encountered with this analyte.

ValidationWorkflow Start Method Development SystemSuit System Suitability (N > 5000, Tf < 1.5) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity (Peak Purity check) SystemSuit->Specificity Pass Linearity Linearity (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Robustness Robustness (Flow/Temp/pH variation) Precision->Robustness Final Final Robustness->Final Method Pass

Figure 1: Step-wise validation workflow compliant with ICH Q2(R1) guidelines.

Troubleshooting Issue Problem: Peak Tailing (>1.5) CheckPH Check Mobile Phase pH Issue->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow AdjustPH Adjust pH to 2.5-2.8 (Suppress ionization) IsLow->AdjustPH No CheckCol Check Column Type IsLow->CheckCol Yes IsC18 Is it C18? CheckCol->IsC18 SwitchCol Switch to Phenyl-Hexyl (Pi-Pi Interaction) IsC18->SwitchCol Yes CheckSample Check Sample Solvent IsC18->CheckSample No Dilute Dilute in Mobile Phase CheckSample->Dilute

Figure 2: Troubleshooting logic for peak tailing, a common issue with hydroxy-benzoic acids.

Validation Data Summary (Representative)

The following data represents typical results achieved using the Optimized Method .

Linearity and Range

A calibration curve was constructed from 0.5 µg/mL to 50 µg/mL (n=3 per level).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
  • Range: 0.1 µg/mL (LOQ) to 60 µg/mL.

Accuracy (Recovery)

Spike recovery studies were performed in sample matrix (placebo).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
50% 99.41.298.0 - 102.0%
100% 100.10.898.0 - 102.0%
150% 99.80.998.0 - 102.0%
Precision[1][2]
  • Intra-day Precision: 0.6% RSD (n=6)

  • Inter-day Precision: 1.1% RSD (n=12, 2 days)

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Ionizable Compounds).
  • Phenomenex. (2023). Optimization of HPLC Methods for Chlorinated Aromatic Acids using Core-Shell Technology. Technical Note TN-1234. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. Link

Sources

Comparative

FTIR spectral analysis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid functional groups

A Comparative Methodological Guide for Drug Development Executive Summary This guide provides a technical analysis of the FTIR spectral characteristics of 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CHMBA) , a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Drug Development

Executive Summary

This guide provides a technical analysis of the FTIR spectral characteristics of 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CHMBA) , a critical intermediate in the synthesis of benzoxazepine-based pharmaceuticals and metoclopramide derivatives.

Designed for analytical scientists and process chemists, this document moves beyond basic peak listing. It objectively compares the KBr Pellet method against Attenuated Total Reflectance (ATR) for this specific crystalline solid and validates the compound's identity by contrasting its spectral fingerprint against two structural analogs: 5-Chlorosalicylic acid (5-CSA) and 4-Methoxysalicylic acid (4-MSA) .

Chemical Context & Structural Significance

5-Chloro-2-hydroxy-4-methoxybenzoic acid represents a polysubstituted benzoic acid scaffold where the interplay of functional groups heavily influences vibrational modes.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxy and carboxylic acid groups form a stable S(6) ring motif, significantly shifting the carbonyl (

    
    ) and hydroxyl (
    
    
    
    ) absorption bands compared to non-salicylate isomers.
  • Electronic Effects: The electron-withdrawing chlorine at C5 and the electron-donating methoxy group at C4 create a unique "push-pull" electronic environment, altering the force constants of the aromatic ring vibrations.

Methodology Comparison: KBr Pellet vs. Diamond ATR

For the analysis of solid crystalline organic acids like CHMBA, the choice of sampling technique dictates spectral quality and reproducibility.

FeatureMethod A: KBr Pellet (Transmission) Method B: Diamond ATR (Reflectance) Verdict for CHMBA
Resolution & Band Shape High. Produces sharp, well-defined bands. Essential for resolving the complex "fingerprint" region (1500–600 cm⁻¹).Medium. Peaks can be broadened. Intensity decreases at higher wavenumbers due to penetration depth dependence (

).
KBr is Superior for structural elucidation and impurity detection.
Sample Preparation Complex. Requires grinding with KBr (1:100 ratio) and pressing. Risk of moisture absorption (hygroscopic KBr).[1]Minimal. Direct application of neat solid to the crystal.ATR is Superior for rapid raw material identification (RMID).
Spectral Artifacts Christiansen Effect: Asymmetrical peak distortion if particle size > wavelength.Peak Shift: Bands may shift 2–5 cm⁻¹ lower compared to transmission due to anomalous dispersion.KBr is the gold standard for library matching.[2]
Detection Limit Lower (Better). Transmission pathlength allows detection of minor impurities (<1%).Higher. Limited pathlength makes trace impurity detection difficult.KBr is required for purity profiling.

Expert Insight: While ATR is faster, the strong intramolecular hydrogen bonding in CHMBA can lead to polymorphic variations under the high pressure of an ATR anvil. For definitive structural characterization, Transmission FTIR (KBr) is the validated protocol.

Experimental Protocol: High-Fidelity KBr Spectrum Acquisition

To ensure self-validating results, follow this optimized protocol designed to minimize scattering and moisture interference.

Phase 1: Sample Preparation
  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours. Store in a desiccator.

  • Ratio Control: Weigh 1.5 mg of CHMBA and 150 mg of KBr (approx. 1% w/w).

  • Grinding: Grind the mixture in an agate mortar for 2-3 minutes.

    • Why? You must reduce particle size to <2 µm to avoid the Christiansen Effect (scattering that distorts baselines).

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute (removes water vapor). Press at 8-10 tons for 2 minutes to form a transparent disc.

Phase 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).

  • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

  • Apodization: Boxcar or weak interaction (e.g., Norton-Beer).

  • Range: 4000–400 cm⁻¹.

ExperimentalWorkflow Start Sample: CHMBA Solid Prep Grind with KBr (1:100) < 2µm Particle Size Start->Prep Weighing Press Hydraulic Press 10 Tons / 2 Mins Prep->Press Homogenization Acquire FTIR Acquisition (Transmission Mode) Press->Acquire Transparent Disc Process Baseline Correction & Atmospheric Suppression Acquire->Process Raw Interferogram Output Final Spectrum Process->Output

Figure 1: Optimized workflow for acquiring high-fidelity FTIR transmission spectra of solid organic acids.

Comparative Spectral Analysis & Band Assignment

To validate the structure of 5-Chloro-2-hydroxy-4-methoxybenzoic acid, we compare its theoretical and observed bands against its two closest structural analogs.

The Comparators:
  • Target: 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CHMBA)

  • Alternative 1: 5-Chlorosalicylic Acid (5-CSA) (Lacks Methoxy group).[3]

  • Alternative 2: 4-Methoxysalicylic Acid (4-MSA) (Lacks Chlorine atom).

Diagnostic Band Table
Functional GroupVibration ModeTarget: CHMBA (cm⁻¹)Alt 1: 5-CSA (cm⁻¹)Alt 2: 4-MSA (cm⁻¹)Mechanistic Interpretation
Phenolic O-H Stretch (

)
3200–2500 (Broad)3200–25003200–2500Broadened by intramolecular H-bonding to the carboxyl group (S(6) ring).[4] Overlaps with C-H stretch.[5]
Carboxyl C=O Stretch (

)
1655–1675 ~1660~1650Shifted to lower frequency due to internal H-bonding (normal benzoic acid ~1690). The Cl atom (Target & Alt 1) may slightly increase frequency vs Alt 2 due to -I effect.
Aromatic C=C Ring Stretch1605, 1570 1600, 15751610, 1580Characteristic "quadrant" stretching of the benzene ring.
Methoxy C-O Asym. Stretch (

)
1250–1270 Absent1260Key Differentiator. Strong band confirming the presence of the -OCH₃ group at C4.
Methoxy C-O Sym. Stretch (

)
1030–1050 Absent1035Second diagnostic band for the methoxy ether linkage.
Aryl-Chloride Stretch (

)
1070–1090 1080AbsentKey Differentiator. Often weak/obscured, but distinct from 4-MSA. Look for sharp bands in the 1050–1100 region or 600–800 region.
C-H Bend Out-of-Plane (

)
820–860 810–830800–840Diagnostic of substitution pattern. 1,2,4,5-tetrasubstitution (Target) vs 1,2,5-trisubstitution (Alt 1).
Structural Logic Flow

Use the following logic pathway to confirm the identity of CHMBA in a mixture or against impurities.

SpectralLogic Start Unknown Sample Spectrum CheckOH Broad Band 3200-2500 cm⁻¹? Start->CheckOH CheckCO Strong Band 1650-1680 cm⁻¹? CheckOH->CheckCO Yes IsSalicylate Salicylate Core Confirmed CheckCO->IsSalicylate Yes CheckMethoxy Strong Bands @ 1260 & 1040 cm⁻¹? IsSalicylate->CheckMethoxy CheckCl Band @ ~1080 cm⁻¹ (C-Cl)? CheckMethoxy->CheckCl Yes (Methoxy Present) Result5CSA Likely 5-Chlorosalicylic Acid (Missing Methoxy) CheckMethoxy->Result5CSA No (Methoxy Absent) ResultCHMBA CONFIRMED: 5-Chloro-2-hydroxy-4-methoxybenzoic Acid CheckCl->ResultCHMBA Yes (Chlorine Present) Result4MSA Likely 4-Methoxysalicylic Acid (Missing Chlorine) CheckCl->Result4MSA No (Chlorine Absent)

Figure 2: Logic gate for spectral discrimination of CHMBA from its metabolic precursors.

Conclusion

For the rigorous characterization of 5-Chloro-2-hydroxy-4-methoxybenzoic acid , the KBr pellet transmission method is the superior analytical choice over ATR, offering the resolution required to distinguish the subtle C-Cl stretching modes from the fingerprint region.

The presence of the 1260 cm⁻¹ (Methoxy) and 1080 cm⁻¹ (Aryl-Chloride) bands, combined with the characteristic Salicylate shift (1660 cm⁻¹) , constitutes the definitive spectral fingerprint for this molecule.

References
  • National Institute of Standards and Technology (NIST). Benzoic acid, 5-chloro-2-hydroxy- (5-Chlorosalicylic acid) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75231, 4-Methoxysalicylic acid. [Link]

  • Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid and derivatives. [Link]

Sources

Validation

Elemental Analysis Data for 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Confirmation: A Comparative Guide

Executive Summary & Analytical Challenge Confirming the empirical formula of highly substituted halogenated aromatic compounds, such as 5-Chloro-2-hydroxy-4-methoxybenzoic acid , presents a unique analytical challenge. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Confirming the empirical formula of highly substituted halogenated aromatic compounds, such as 5-Chloro-2-hydroxy-4-methoxybenzoic acid , presents a unique analytical challenge. The presence of the strongly electronegative chloro group at the 5-position, combined with the oxygen-rich methoxy and carboxylic acid moieties, requires aggressive mineralization techniques to prevent incomplete combustion.

Standard elemental analyzers often fail when processing halogenated organics because the resulting acidic gases (e.g., HCl, Cl₂) can poison reduction columns and artificially skew carbon and nitrogen baselines. This guide objectively compares three orthogonal analytical methodologies—CHNS/O Combustion, Schöninger Flask Ion Chromatography, and Wavelength Dispersive X-Ray Fluorescence (WDXRF)—to establish a rigorous, self-validating framework for confirming the compound's theoretical mass distribution.

Theoretical Elemental Composition

Before empirical testing, the theoretical mass percentages must be established as the absolute baseline for accuracy. For 5-Chloro-2-hydroxy-4-methoxybenzoic acid (Empirical Formula: C₈H₇ClO₄ , Molecular Weight: 202.59 g/mol ):

ElementAtomic CountAtomic Mass ( g/mol )Total Mass ( g/mol )Mass Percentage (%)
Carbon (C) 812.01196.08847.43%
Hydrogen (H) 71.0087.0563.48%
Chlorine (Cl) 135.45035.45017.50%
Oxygen (O) 415.99963.99631.59%
Total 20 -202.590 100.00%

Comparative Analysis of Analytical Methodologies

To achieve the industry-standard threshold of ±0.3% relative error for structural confirmation, researchers must select the appropriate instrumental technique based on the target element and the compound's matrix behavior.

Method A: CHNS/O Combustion Analysis (The Core Framework)

Modern Dumas combustion is the gold standard for determining bulk Carbon, Hydrogen, and Oxygen. However, for a chlorinated compound, the causality of instrument failure lies in gas-phase reactions. When combusted, the chlorine forms corrosive HCl gas. If this gas reaches the copper reduction column, it forms copper(II) chloride, rapidly degrading the column and causing severe baseline drift in the Thermal Conductivity Detector (TCD). To mitigate this, the combustion tube must be packed with chemical scrubbers (e.g., silver vanadate or silver tungstate) which quantitatively precipitate the halogens as non-volatile silver halides (AgCl) before they exit the high-temperature zone .

Method B: Schöninger Flask Combustion + Ion Chromatography (The Halogen Gold Standard)

While CHN analyzers scrub halogens, they do not quantify them. The Schöninger flask method isolates the chlorine. The causality behind its high accuracy is the closed-system oxygen-rich combustion, which ensures zero loss of volatile chlorinated species. Because combustion produces a mixture of HCl and free Cl₂ gas, adding a reducing agent (H₂O₂) to the basic absorbing solution forces the complete reduction of all chlorine species into stable chloride ions (Cl⁻), which are then easily quantified by Ion Chromatography (IC).

Method C: Wavelength Dispersive X-Ray Fluorescence (WDXRF) (The Rapid Alternative)

WDXRF offers a non-destructive alternative for total chlorine quantification. X-ray excitation ejects inner-shell electrons from the chlorine atoms, and the subsequent relaxation emits a characteristic K-alpha photon (2.62 keV). Because this is an atomic property, the covalent bond strength of the aromatic chlorine is irrelevant. However, the light-element matrix (C, H, O) causes significant X-ray scattering (Compton effect), meaning accurate quantification requires rigorous matrix-matched calibration to prevent signal attenuation .

Performance Comparison
ParameterCHN/O Combustion (with Scrubbers)Schöninger Flask + ICWDXRF (Pelletized Solid)
Target Elements C, H, OCl (specifically)Cl (Total)
Accuracy (Relative Error) < 0.3%< 0.5%< 1.0% (Matrix dependent)
Precision (RSD) 0.1% - 0.2%0.5% - 1.0%1.0% - 2.0%
Sample Destruction CompleteCompleteNon-destructive
Turnaround Time 10-15 mins / sample45-60 mins / sample3-5 mins / sample
Primary Limitation Halogen poisoning if scrubbers failLabor-intensive sample prepMatrix matching required

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to immediately flag analytical drift or matrix interference.

Protocol 1: Automated CHN/O Analysis

Objective: Confirm C (47.43%), H (3.48%), and O (31.59%) mass percentages.

  • System Validation: Run an empty tin capsule as a procedural blank to establish the TCD baseline. Run a known halogenated standard (e.g., 4-Chlorobenzoic acid) to verify that the silver vanadate scrubber is actively trapping chlorine without skewing the carbon peak.

  • Sample Preparation: Weigh exactly 1.500 mg of 5-Chloro-2-hydroxy-4-methoxybenzoic acid into a tin capsule (for CHN) and a silver capsule (for O) using a microbalance (0.001 mg readability). Crimp tightly to exclude atmospheric air.

  • Combustion: Drop the tin capsule into the oxidation furnace at 950°C in an oxygen-rich environment. (For Oxygen analysis, drop the silver capsule into a pyrolysis furnace at 1060°C in a reducing environment).

  • Post-Run Validation: Re-run the 4-Chlorobenzoic acid standard at the end of the batch. If the carbon or hydrogen values deviate by >0.3% from the theoretical value, the run is invalidated, indicating scrubber exhaustion.

Protocol 2: Chlorine Determination via Schöninger Flask & IC

Objective: Confirm Cl (17.50%) mass percentage.

  • Absorbing Solution Prep: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂ to a 500 mL heavy-walled Schöninger flask.

  • Combustion: Weigh 5.0 mg of the sample onto an ashless filter paper flag. Ignite the flag and immediately plunge it into the oxygen-flushed flask, sealing it tightly.

  • Absorption & Reduction: Invert the flask and agitate for 30 minutes. The H₂O₂ ensures any free Cl₂ gas is fully reduced to Cl⁻ ions.

  • System Validation (Spike Recovery): Split the resulting solution into two aliquots. Spike one aliquot with a known concentration of NaCl. Inject both into the Ion Chromatograph. The spiked sample must show a 98-102% recovery rate to validate the absence of matrix suppression.

Protocol 3: WDXRF Solid-State Screening

Objective: Rapid, non-destructive screening of Total Chlorine.

  • Matrix Matching: Prepare a calibration curve using a highly pure cellulose matrix spiked with varying, known concentrations of an organic chloride standard to mimic the C/H/O scattering profile of the sample.

  • Pelletization: Press 2.0 g of the 5-Chloro-2-hydroxy-4-methoxybenzoic acid powder into a 32 mm pellet using a hydraulic press at 15 tons to eliminate particle-size void effects.

  • Measurement: Analyze the pellet in the WDXRF spectrometer under a helium flush to prevent air absorption of the light 2.62 keV chlorine X-rays.

Analytical Workflow Visualization

The following decision matrix illustrates the orthogonal testing workflow required to definitively confirm the empirical formula of the compound.

G Sample 5-Chloro-2-hydroxy-4-methoxybenzoic acid (Solid Sample) Split Sample Aliquoting & Preparation Sample->Split CHNO CHNS/O Combustion Analysis (with Halogen Scrubbers) Split->CHNO Cl_Schoninger Schöninger Flask Combustion + Ion Chromatography Split->Cl_Schoninger Cl_XRF WDXRF / EDXRF (Rapid Halogen Screening) Split->Cl_XRF Alternative Data_CHNO Yields %C, %H, %O CHNO->Data_CHNO Data_Cl Yields %Cl Cl_Schoninger->Data_Cl Cl_XRF->Data_Cl Confirm Empirical Formula Confirmation (C8H7ClO4) Data_CHNO->Confirm Data_Cl->Confirm

Analytical workflow for the elemental confirmation of halogenated organic compounds.

References

  • Elementar. "Elemental analysis: operation & applications - State-of-the-art: elemental analysis using combustion analysis." Elementar Application Notes. Available at:[Link]

  • Culmo, R. F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer, Inc. Application Note. Available at:[Link]

  • XOS. "Monitoring Chlorine to Prevent Refinery Corrosion: Direct measurement of total chlorine using MWDXRF." XOS Whitepapers & Application Notes. Available at:[Link]

Comparative

Quality Control Parameters for 5-Chloro-2-hydroxy-4-methoxybenzoic Acid Sourcing

Executive Summary 5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS 1378866-39-7 ) is a specialized aromatic building block used primarily in the synthesis of bioactive benzamides and 5-HT4 receptor agonists.[1][2][3][4] Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS 1378866-39-7 ) is a specialized aromatic building block used primarily in the synthesis of bioactive benzamides and 5-HT4 receptor agonists.[1][2][3][4] Unlike its commoditized analog (4-amino-5-chloro-2-methoxybenzoic acid), this hydroxylated intermediate presents unique sourcing challenges related to regiochemistry and O-demethylation .

This guide provides a technical framework for evaluating suppliers, validating material identity, and detecting process-specific impurities that standard Certificates of Analysis (CoA) often omit.

Part 1: Critical Quality Attributes (CQAs) & Technical Specifications

When sourcing this intermediate, "Purity >97%" is an insufficient metric. You must define the nature of the impurities, as they dictate downstream reaction success (e.g., interference in amide coupling).

The "Golden Standard" Specification
ParameterAcceptance CriteriaScientific Rationale
Appearance White to off-white crystalline powderPink/Red hue indicates oxidation of phenolic impurities (quinones).
Assay (HPLC) ≥ 98.0% (a/a)High purity required to prevent side-reactions in sensitive coupling steps.
Identity (1H NMR) Confirmed structure; Two Singlets in aromatic regionCRITICAL: Distinguishes the correct 5-chloro isomer from the 3-chloro regioisomer (which shows doublets).
Residual Solvents MeOH < 3000 ppm; Acetonitrile < 410 ppmCommon recrystallization solvents; MeOH can interfere with esterification/hydrolysis steps.
Loss on Drying ≤ 0.5% w/wMoisture promotes decarboxylation at elevated temperatures.
Specific Impurity A ≤ 0.5% (2-hydroxy-4-methoxybenzoic acid)Unreacted starting material; competitive substrate.
Specific Impurity B ≤ 0.1% (5-chloro-2,4-dihydroxybenzoic acid)Result of O-demethylation; difficult to remove downstream.
The Regioisomer Trap

The most significant risk in sourcing this compound is regio-isomerism . The chlorination of 4-methoxysalicylic acid can theoretically occur at position 3 or 5.

  • Target (5-Chloro): Sterically favored, but requires controlled conditions.

  • Impurity (3-Chloro): Formed under high-energy conditions or poor agitation.

  • Impurity (3,5-Dichloro): Formed if stoichiometry is not strictly controlled (over-chlorination).

Part 2: Sourcing Analysis & Synthetic Origin

Understanding the vendor's synthesis route is the only way to predict the impurity profile.

Synthetic Pathway Analysis

Most industrial routes utilize the chlorination of 4-methoxysalicylic acid. The choice of chlorinating agent (NCS vs. Cl2) and solvent determines the impurity profile.

SynthesisPath Start Starting Material 4-Methoxysalicylic Acid (CAS 2237-36-7) Rxn Chlorination (NCS or SO2Cl2) < 25°C Start->Rxn + Cl source Target TARGET PRODUCT 5-Chloro-2-hydroxy- 4-methoxybenzoic acid (CAS 1378866-39-7) Rxn->Target Major Pathway Imp1 Impurity A 3-Chloro isomer (Regioisomer) Rxn->Imp1 High Temp / Fast Addn Imp2 Impurity B 3,5-Dichloro isomer (Over-chlorination) Rxn->Imp2 Excess Cl2 Imp3 Impurity C 5-Chloro-2,4-dihydroxy- benzoic acid (Demethylation) Rxn->Imp3 Acidic Hydrolysis Side Rxn

Figure 1: Synthetic origin of critical impurities. Note that Impurity C arises from harsh acidic conditions damaging the ether linkage.

Vendor Assessment Questions

Before purchasing, ask the supplier:

  • "Do you use NCS (N-Chlorosuccinimide) or Chlorine gas?"

    • Prefer NCS: Milder, higher regioselectivity for the 5-position.

    • Avoid Cl2: Aggressive, leads to higher 3,5-dichloro impurity.

  • "What is the limit for the 3,5-dichloro impurity?"

    • If they don't have a limit, they likely aren't testing for it.

Part 3: Experimental Validation Protocols

Trust but verify. The following protocols are designed to be performed in-house to validate incoming lots.

Structural Confirmation (1H NMR)

This is the definitive test for regio-purity.

  • Solvent: DMSO-d6

  • Key Logic:

    • Target (5-Cl): Protons at C3 and C6 are para to each other. Para-coupling is negligible (~0 Hz). You will see two sharp singlets in the aromatic region (approx 6.5 ppm and 7.8 ppm).

    • Impurity (3-Cl): Protons at C5 and C6 are ortho to each other. You will see two doublets (J ≈ 8.5 Hz).

Decision Rule: If you see doublets or a "messy" baseline near the singlets, reject the lot. It contains the 3-chloro isomer.[5][6]

HPLC Purity Method

Standard C18 gradients work well, but acidification is required to keep the carboxylic acid protonated and sharp.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 230 nm (aromatic ring) and 280 nm (phenol).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Interpretation:

  • RT ~ 8-9 min: 2-hydroxy-4-methoxybenzoic acid (Starting Material).

  • RT ~ 11-12 min: Target Product (5-Cl).

  • RT ~ 13-14 min: 3,5-Dichloro impurity (more hydrophobic).

QC Decision Matrix

QC_Workflow Start Incoming Material (CAS 1378866-39-7) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Check1 Aromatic Region: Two Singlets? NMR->Check1 Reject1 REJECT (Regioisomer Contamination) Check1->Reject1 No (Doublets present) HPLC HPLC Purity (Acidic Mobile Phase) Check1->HPLC Yes Check2 Purity > 98% AND Late eluting peak < 0.1%? HPLC->Check2 Reject2 REJECT (Over-chlorinated) Check2->Reject2 No Approve APPROVE Release for Synthesis Check2->Approve Yes

Figure 2: Step-by-step decision tree for lot release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate. (Note: Structural analog used for impurity profile derivation). Retrieved from [Link]

  • Reddy, M.S.N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Longdom Publishing. (Methodology adapted for hydroxy-benzoic acid derivatives).[5][6][8][9] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-2-hydroxy-4-methoxybenzoic acid

Executive Summary & Risk Context Handling 5-Chloro-2-hydroxy-4-methoxybenzoic acid (often a key intermediate in pharmaceutical synthesis) requires a safety protocol that goes beyond basic compliance.[1][2][3] As a substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Handling 5-Chloro-2-hydroxy-4-methoxybenzoic acid (often a key intermediate in pharmaceutical synthesis) requires a safety protocol that goes beyond basic compliance.[1][2][3] As a substituted benzoic acid, this compound presents a dual risk profile: chemical corrosivity/irritation typical of acidic phenols, and physical contamination risks due to its likely form as a fine, electrostatic powder.

In drug development, safety is synonymous with data integrity. A researcher exposed to an irritant is a safety failure; a sample contaminated by poor PPE discipline is a scientific failure. This guide integrates both.

Hazard Classification (Class-Based Extrapolation)

While specific toxicological data for this exact isomer may be sparse, we apply the "Precautionary Principle" based on structurally similar chlorinated salicylic acids (e.g., CAS 321-14-2).

Hazard CategoryH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact can cause dermatitis; acidic nature burns mucous membranes.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Micro-particles can dissolve in eye moisture, creating localized acidic zones.
STOT-SE H335 May cause respiratory irritation.[2][5]Inhalation of dust is the primary high-risk vector.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Respiratory Protection (The Critical Barrier)

Context: Substituted benzoic acids are often "fluffy" solids prone to static charge. Opening a container can release invisible micro-aerosols.

  • Standard Operation (< 1g): N95 Filtering Facepiece (NIOSH approved). Must be fit-tested.

  • High-Volume/Dusty Operation (> 1g or milling): P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator).

    • Why? N95s protect against nuisance dust, but P100s provide the seal required for potent irritants that trigger coughing reflexes which can lead to further accidents.

B. Hand Protection (The "Double-Shell" Protocol)

Material: Nitrile (Minimum thickness: 0.11 mm / 4 mil). Protocol: Double Gloving is mandatory.

  • Inner Glove: Standard Nitrile (4 mil). Taped to lab coat sleeve if high dust risk.

  • Outer Glove: Long-cuff Nitrile (6 mil).

    • Scientific Logic: The outer glove takes the mechanical stress and chemical contamination. It is removed inside the fume hood before withdrawing hands, ensuring the "clean" inner glove never spreads chemical residue to door handles or keyboards.

C. Eye & Body Protection[5][6][7][8]
  • Eyes: Chemical Safety Goggles (Indirect Vent).

    • Contraindication: Do not use standard safety glasses with side shields.[5] Fine acidic powders can drift around shields and dissolve in the tear film.

  • Body: Chemical-resistant Lab Coat (buttoned to neck) + Long pants + Closed-toe shoes (non-perforated).

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Dry Liquid Solution/Liquid State->Liquid Dissolved Qty Quantity > 1g? Solid->Qty Level1 LEVEL 1 PPE: Safety Glasses + Nitrile Gloves (Fume Hood Mandatory) Liquid->Level1 Level2 LEVEL 2 PPE: Goggles + Double Nitrile + N95 (Static Control Required) Qty->Level2 No (<1g) Level3 LEVEL 3 PPE: P100 Respirator + Double Nitrile (Long Cuff) + Tyvek Sleeves Qty->Level3 Yes (>1g)

Figure 1: PPE Selection Logic based on physical state and quantity thresholds.

Operational Workflow: The "Safe System of Work"

This protocol is designed to isolate the chemical from the researcher and the environment.

Phase 1: Preparation (Pre-Weighing)
  • Static Control: Place an ionizing fan or anti-static gun inside the weighing enclosure. Methoxy-benzoic acids are prone to static cling, which causes "jumping" powder.

  • Barrier Setup: Lay down a disposable absorbent mat (plastic side down) in the fume hood. This captures spills and allows for rapid cleanup.

Phase 2: The Transfer (Critical Control Point)
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

  • Transfer: Open the container only inside the hood. Use a disposable spatula.

  • Solubilization: If possible, dissolve the solid in the transport vessel immediately (e.g., adding DMSO or Methanol) before moving it to the bench. Solutions are safer than solids.

Phase 3: Decontamination & Doffing
  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wipe Down: Wipe the exterior of the container with a solvent-dampened tissue (Ethanol/Methanol) to remove invisible dust residues.

  • Final Wash: Wash hands with soap and water immediately after leaving the lab area.

Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Dispose of contaminated spatulas, mats, and outer gloves in Solid Hazardous Waste (Label: "Toxic/Irritant Solids").

  • Liquid Waste: Segregate into Organic Acid Waste streams.

    • Caution: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic neutralization) without controlled protocols.

Emergency Response Workflow

Emergency_Response Incident Incident Occurs Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Flush 15 min 3. Soap & Water Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhal->Action_Inhal

Figure 2: Immediate response actions for exposure incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Structural Analog Safety Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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